Avn-322
Description
Properties
CAS No. |
1194574-68-9 |
|---|---|
Molecular Formula |
C17H20ClN5O2S |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-4-amine;hydrochloride |
InChI |
InChI=1S/C17H19N5O2S.ClH/c1-18-16-15(25(23,24)13-6-4-3-5-7-13)17-19-10-12-11-21(2)9-8-14(12)22(17)20-16;/h3-7,10H,8-9,11H2,1-2H3,(H,18,20);1H |
InChI Key |
HLQZXWFRTGIZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)(=O)C4=CC=CC=C4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AVN-322; AVN 322; AVN322 |
Origin of Product |
United States |
Foundational & Exploratory
AVN-322: A Technical Guide on its Mechanism of Action in CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AVN-322 is a potent and highly selective small molecule antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a promising therapeutic target for the treatment of cognitive deficits associated with neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] Preclinical studies have demonstrated its ability to improve cognitive function in animal models of memory impairment. A Phase I clinical trial showed that this compound was well-tolerated in human subjects.[3] However, the planned Phase II clinical trials were discontinued for reasons that have not been publicly disclosed.[4] This document provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, preclinical data, and the downstream signaling pathways it modulates.
Introduction to this compound and the 5-HT6 Receptor
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), with high concentrations in brain regions critical for learning and memory, such as the hippocampus and cortex. Its exclusive localization within the CNS and its role in modulating cholinergic and glutamatergic neurotransmission have made it an attractive target for therapeutic intervention in cognitive disorders.[2] this compound was developed as a selective antagonist for this receptor with the aim of enhancing cognitive function.
Mechanism of Action
This compound exerts its pharmacological effects through competitive antagonism of the 5-HT6 receptor. By blocking the binding of the endogenous ligand serotonin, this compound modulates downstream signaling cascades, ultimately leading to the enhancement of cognitive processes.
Binding Affinity and Selectivity
In vitro studies have demonstrated the high affinity and selectivity of this compound for the human 5-HT6 receptor.
| Parameter | Value | Assay Type | Reference |
| Ki | 0.389 nM | Competitive Binding Assay | |
| Ki | 1.51–3.7 nM | Functional Assay | |
| Selectivity | >2,500-fold for 5-HT6R over other receptors | In vitro binding assays |
Preclinical Efficacy
The pro-cognitive effects of this compound have been evaluated in established animal models of cognitive impairment.
Scopolamine-Induced Cognitive Impairment Model
Scopolamine, a muscarinic receptor antagonist, is used to induce transient cognitive deficits, mimicking certain aspects of Alzheimer's disease. Preclinical studies showed that this compound significantly reversed scopolamine-induced memory impairment in rodents.
MK-801-Induced Cognitive Dysfunction Model
MK-801 (dizocilpine) is a non-competitive antagonist of the NMDA receptor that induces a state of cognitive dysfunction relevant to schizophrenia and other neuropsychiatric disorders. This compound also demonstrated efficacy in reversing the cognitive deficits induced by MK-801.
Note: Specific dose-response data and quantitative measures of cognitive improvement from these preclinical studies are not publicly available.
Signaling Pathways
The antagonism of the 5-HT6 receptor by this compound is believed to modulate two primary downstream signaling pathways that are crucial for neuronal function and plasticity.
Gs/cAMP/PKA/CREB Pathway
The 5-HT6 receptor is canonically coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity and memory formation. By antagonizing the 5-HT6 receptor, this compound is hypothesized to modulate this pathway, leading to an enhancement of cognitive function.
Fyn/ERK Pathway
The 5-HT6 receptor has also been shown to interact with the Fyn tyrosine kinase, a member of the Src family of kinases. This interaction can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway, which is also critically involved in synaptic plasticity and cognitive function. The antagonistic action of this compound on the 5-HT6 receptor may also influence this non-canonical signaling pathway.
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on the published research, the general methodologies are described below.
In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity (Ki) and functional activity of this compound at the 5-HT6 receptor.
-
General Protocol:
-
Competitive Radioligand Binding Assay: Membranes from cells expressing the human 5-HT6 receptor are incubated with a radiolabeled ligand (e.g., [3H]-LSD) and varying concentrations of this compound. The displacement of the radioligand by this compound is measured to calculate the Ki value.
-
Functional Assay (cAMP Accumulation): Cells expressing the 5-HT6 receptor are stimulated with serotonin in the presence of varying concentrations of this compound. The intracellular levels of cAMP are measured to determine the antagonistic potency of this compound.
-
Animal Models of Cognitive Impairment
-
Objective: To evaluate the in vivo efficacy of this compound in reversing cognitive deficits.
-
General Protocol:
-
Animal Subjects: Male Wistar rats or C57BL/6 mice are commonly used.
-
Induction of Cognitive Impairment:
-
Scopolamine Model: Animals are administered scopolamine (e.g., 0.5-1 mg/kg, intraperitoneally) prior to behavioral testing.
-
MK-801 Model: Animals are administered MK-801 (e.g., 0.1-0.2 mg/kg, intraperitoneally) prior to behavioral testing.
-
-
This compound Administration: this compound is typically administered orally at various doses prior to the inducing agent and behavioral testing.
-
Behavioral Assessments: A battery of behavioral tests is used to assess learning and memory, such as:
-
Morris Water Maze: To assess spatial learning and memory.
-
Passive Avoidance Test: To assess fear-motivated memory.
-
Novel Object Recognition Test: To assess recognition memory.
-
-
Pharmacokinetics and Toxicology
Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties and a good safety profile.
| Parameter | Finding | Species | Reference |
| Oral Bioavailability | High | Rat, Dog, Monkey | |
| Blood-Brain Barrier Penetration | Favorable | Not Specified | |
| Toxicity | Low | Rat, Monkey |
Note: Specific quantitative pharmacokinetic parameters (Cmax, Tmax, half-life) and toxicology data (e.g., LD50, detailed adverse event profile) are not publicly available. Long-term (180-day) studies in rats indicated a potential for bradycardia and hypotension at higher doses.
Clinical Development
A Phase I clinical trial of this compound was completed in 2010. The study demonstrated that the compound was well-tolerated across a range of doses in healthy volunteers, with no significant adverse events reported. Following the positive outcome of the Phase I study, Phase II trials were planned to evaluate the efficacy of this compound in patients with Alzheimer's disease. However, these trials were subsequently discontinued in 2013. The specific reasons for the discontinuation of the Phase II program have not been publicly disclosed by Avineuro Pharmaceuticals.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT6 receptor antagonist with demonstrated pro-cognitive effects in preclinical models. Its mechanism of action, centered on the modulation of key signaling pathways involved in learning and memory, provided a strong rationale for its development as a treatment for CNS disorders. While the compound showed a favorable safety profile in early clinical testing, its development was halted before entering Phase II efficacy trials. The lack of publicly available detailed quantitative preclinical and clinical data, as well as the undisclosed reason for the discontinuation of its clinical development, leaves important questions unanswered regarding the full therapeutic potential of this compound. Further research and transparency would be necessary to fully elucidate the prospects of this and similar compounds targeting the 5-HT6 receptor for the treatment of cognitive disorders.
References
- 1. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Avineuro Reports Positive Phase I Clinical Trial Results On this compound, Potent Small Molecule For Treatment Of Alzheimer’s Disease - BioSpace [biospace.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
The Discovery and Synthesis of AVN-322: A Potent and Selective 5-HT6 Receptor Antagonist
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
AVN-322 is a novel, potent, and highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, developed by Avineuro Pharmaceuticals for the potential treatment of cognitive deficits associated with neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia. Preclinical studies have demonstrated its high binding affinity, excellent oral bioavailability, and favorable blood-brain barrier penetration. In animal models, this compound has shown significant efficacy in reversing cognitive impairment induced by scopolamine and MK-801. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound.
Introduction: The 5-HT6 Receptor as a Therapeutic Target
The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is almost exclusively expressed in the central nervous system (CNS), with high densities in brain regions critical for learning and memory, including the hippocampus and cortex. This unique expression pattern has made the 5-HT6 receptor an attractive target for therapeutic intervention in cognitive disorders. Blockade of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are known to play crucial roles in cognitive function.
Discovery of this compound
This compound was identified through a focused drug discovery program aimed at developing a highly selective and potent 5-HT6 receptor antagonist with drug-like properties suitable for oral administration and CNS penetration. The core scaffold of this compound is a pyrazolo[1,5-a]pyrimidine derivative.
Synthesis of this compound
While the specific, step-by-step synthesis of this compound is proprietary to Avineuro Pharmaceuticals, the general synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives can be conceptualized through a multi-step process. A plausible synthetic route is outlined below, based on established organic chemistry principles for the formation of this heterocyclic system.
Conceptual Synthetic Workflow:
AVN-322: A Technical Guide for Researchers
AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor, developed by Avineuro Pharmaceuticals Inc. It has been investigated for its potential therapeutic applications in neurocognitive disorders, including Alzheimer's disease and schizophrenia. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental data for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic compound. Its chemical identity and general properties are summarized below.
| Identifier | Value |
| IUPAC Name | 5-(benzenesulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraen-4-amine hydrochloride |
| CAS Number | 1194574-68-9 (hydrochloride); 1194574-33-8 (free base) |
| Chemical Formula | C₁₇H₂₀ClN₅O₂S |
| Molecular Weight | 393.89 g/mol |
| SMILES | CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)(=O)C4=CC=CC=C4.Cl |
| InChI Key | HLQZXWFRTGIZIJ-UHFFFAOYSA-N |
Physicochemical properties such as pKa, LogP, and aqueous solubility for this compound are not publicly available in the reviewed literature. These parameters are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects through the selective blockade of the 5-HT6 receptor. This G-protein coupled receptor (GPCR) is primarily expressed in brain regions associated with cognition and memory, such as the hippocampus and cortex. The canonical signaling pathway for the 5-HT6 receptor involves its coupling to a stimulatory G-protein (Gαs), which activates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which is involved in synaptic plasticity and memory formation.[1]
Furthermore, the 5-HT6 receptor has been shown to interact with other signaling molecules, including the Fyn tyrosine kinase and the mammalian target of rapamycin (mTOR), which are implicated in neuronal function and plasticity.[2] By antagonizing this receptor, this compound is thought to modulate cholinergic and glutamatergic neurotransmission, which are critical for cognitive processes.[3]
Preclinical and Clinical Data Summary
This compound has undergone extensive preclinical evaluation and a Phase I clinical trial. The key findings are summarized in the tables below.
In Vitro Pharmacology
| Parameter | Value | Assay Type |
| Binding Affinity (Ki) | 0.389 nM | Competitive radioligand ([³H]LSD) binding assay.[4] |
| Functional Antagonism (Ki) | 1.51–3.7 nM | Serotonin-induced cAMP production in HEK-293 cells.[4] |
| IC₅₀ | 0.84 nM | Radiolabeled [³H]LSD binding inhibition. |
| EC₅₀ | 7.2 nM | Inhibition of serotonin-induced cAMP production. |
This compound demonstrates high selectivity for the 5-HT6 receptor, with over 2,500-fold selectivity against more than 60 other GPCRs, ion channels, and transporters.
Pharmacokinetics
While specific pharmacokinetic parameters from preclinical studies are not publicly detailed, reports indicate that this compound exhibits high oral bioavailability and favorable blood-brain barrier (BBB) penetration.
In Vivo Efficacy
This compound has demonstrated pro-cognitive effects in rodent models of cognitive impairment.
| Animal Model | Inducing Agent | This compound Dose | Outcome |
| Rat | Scopolamine | 0.1 and 1.0 mg/kg (i.p.) | Significantly restored memory. |
| Rat | Scopolamine | 0.2 mg/kg (p.o.) | Significantly restored memory. |
| Rat | MK-801 | Not specified | Significantly restored cognitive function. |
Safety and Tolerability
| Study Type | Key Findings |
| Preclinical Toxicology | Good safety profile reported. Specific MTD and LD₅₀ values are not publicly available. |
| Mutagenicity (Ames Test) | Presumed to be non-mutagenic based on progression to clinical trials, though specific results are not published. |
| Cardiovascular Safety (hERG Assay) | Likely conducted as part of standard preclinical safety assessment, but specific IC₅₀ values are not publicly available. |
| Phase I Clinical Trial | Completed in 2010. This compound was well-tolerated across a wide range of doses with no adverse events observed. |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not fully available in the public domain. However, based on standard methodologies in pharmacology and drug development, the following sections outline the likely procedures employed.
Synthesis of this compound
The synthesis of this compound, a complex triazatricyclo compound, likely involves a multi-step synthetic route. While the exact process is proprietary, a general approach for similar structures would include the formation of the core tricyclic framework through cyclization reactions, followed by the introduction of the benzenesulfonyl group and subsequent functionalization of the side chains via alkylation.
In Vitro Metabolic Stability Assay
The metabolic stability of this compound was likely assessed using liver microsomes to predict its in vivo clearance.
Methodology:
-
Preparation: A solution of this compound (typically at a concentration of 1 µM) is prepared in a phosphate buffer (pH 7.4). Liver microsomes (from human or animal species) are thawed and diluted to a final protein concentration of 0.5 mg/mL in the same buffer.
-
Incubation: The compound and microsome solutions are mixed and pre-warmed to 37°C. The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes.
-
Sampling and Termination: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound (this compound).
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the concentration versus time, the half-life (t₁/₂) and intrinsic clearance (CLint) are calculated.
References
Preclinical Pharmacology of AVN-322: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is a novel, potent, and highly selective antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor, developed by Avineuro Pharmaceuticals.[1][2] It has been investigated for its therapeutic potential in treating cognitive deficits associated with neurological and psychiatric disorders, primarily Alzheimer's disease and schizophrenia.[3] Preclinical studies have demonstrated its ability to improve memory in animal models of cognitive impairment. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: 5-HT6 Receptor Antagonism
This compound exerts its pharmacological effects through the selective blockade of the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex. Its antagonism is believed to enhance cholinergic and glutamatergic neurotransmission, which are often impaired in neurodegenerative diseases.
Signaling Pathway
The 5-HT6 receptor is positively coupled to adenylyl cyclase via a Gαs protein. Activation of the receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which is involved in synaptic plasticity and memory formation. Furthermore, the 5-HT6 receptor can modulate the activity of other signaling cascades, including the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR) pathways, both of which play significant roles in neuronal function and cognition. By antagonizing the 5-HT6 receptor, this compound is hypothesized to modulate these downstream signaling events, ultimately leading to improved cognitive function.
Figure 1: Simplified signaling pathway of the 5-HT6 receptor and the inhibitory action of this compound.
In Vitro Pharmacology
Binding Affinity and Selectivity
This compound demonstrates a high binding affinity for the 5-HT6 receptor, reported to be in the medium picomolar to nanomolar range. This high affinity contributes to its potency as a 5-HT6 receptor antagonist. Furthermore, preclinical data indicates that this compound possesses a substantially better selectivity index compared to other reference drug candidates that have been tested in clinical studies.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | Medium picomolar to nanomolar range | |
| Selectivity | High selectivity for 5-HT6 receptor |
Table 1: In Vitro Binding Profile of this compound
In Vitro Metabolism and Safety
Studies on the in vitro metabolism of this compound have been conducted to assess its drug-drug interaction potential and metabolic stability.
| Assay | Result | Reference |
| CYP450 Inhibition | Data not publicly available | |
| hERG Assay | Data not publicly available | |
| Metabolic Stability | Data not publicly available |
Table 2: In Vitro ADME/Tox Profile of this compound
Note: Specific quantitative data for CYP450 inhibition, hERG liability, and metabolic stability are not available in the public domain.
In Vivo Pharmacology
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties in multiple preclinical species, including high oral bioavailability and good penetration of the blood-brain barrier (BBB).
| Species | Oral Bioavailability (%) | Brain/Plasma Ratio | CSF/Plasma Ratio (%) | Reference |
| Rats (Wistar) | High | 25% (as BrAUC0→∞/PlAUC0→∞) | 49% | |
| Mice | High | Data not available | Data not available | |
| Monkeys | >50% | Data not available | Data not available |
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
Note: "High" indicates values were qualitatively described as such in the cited literature, with a quantitative value for monkeys of >50%.
Efficacy in Animal Models of Cognitive Impairment
The procognitive effects of this compound have been evaluated in rodent models of memory impairment induced by scopolamine (a muscarinic antagonist) and MK-801 (an NMDA receptor antagonist). In these models, this compound has been shown to significantly restore cognitive function.
Experimental Protocols:
-
Scopolamine-Induced Amnesia Model: This model is widely used to mimic the cholinergic deficit observed in Alzheimer's disease.
-
Protocol Outline:
-
Rodents (typically rats or mice) are administered scopolamine to induce a transient memory deficit.
-
This compound is administered prior to or following the scopolamine challenge.
-
Cognitive performance is assessed using behavioral tasks such as the passive avoidance test or the Morris water maze.
-
-
This compound Administration: In rats, this compound was administered per os at a dose of 0.2 mg/kg 15 minutes before the test.
-
-
MK-801-Induced Cognitive Deficit Model: This model simulates the glutamatergic hypofunction implicated in the cognitive symptoms of schizophrenia.
-
Protocol Outline:
-
Rodents are treated with MK-801 to induce deficits in learning and memory.
-
The ability of this compound to reverse these deficits is evaluated in various cognitive paradigms.
-
-
This compound Administration: Specific dosage and timing for this compound in this model are not detailed in the available literature.
-
Figure 2: General experimental workflow for in vivo efficacy studies of this compound.
Safety Pharmacology
Safety pharmacology studies are crucial for identifying potential adverse effects of a drug candidate on major physiological systems. For this compound, a good safety profile has been reported. In male SHK mice, the LD50 value following intraperitoneal injection was determined to be 1250 ± 155 mg/kg.
| Parameter | Result | Reference |
| Acute Toxicity (LD50, i.p., mice) | 1250 ± 155 mg/kg | |
| General Safety Profile | Good |
Table 4: Safety Pharmacology Profile of this compound
Conclusion
This compound is a potent and selective 5-HT6 receptor antagonist with a promising preclinical profile for the treatment of cognitive disorders. Its high binding affinity, favorable pharmacokinetic properties including oral bioavailability and CNS penetration, and demonstrated efficacy in animal models of cognitive impairment support its continued investigation. The compound's good safety profile further enhances its potential as a therapeutic candidate. While detailed quantitative data on some aspects of its in vitro pharmacology are not publicly available, the existing preclinical evidence strongly suggests that this compound warrants further development for neurological conditions characterized by cognitive dysfunction.
References
- 1. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
AVN-322: A Technical Deep Dive into its 5-HT6 Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of AVN-322, a potent and highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a detailed look at the quantitative binding data, the experimental methodologies used for its determination, and the relevant cellular signaling pathways.
Core Data Presentation: Binding Affinity and Selectivity Profile
The affinity of a ligand for its receptor is a critical parameter in drug development, indicating the concentration required to elicit a biological response. This compound has demonstrated a high binding affinity for the 5-HT6 receptor, positioning it as a potent antagonist.
Table 1: Binding Affinity of this compound for the Human 5-HT6 Receptor
| Parameter | Value | Description |
| Ki (nM) | 0.389 | Inhibition constant, representing the concentration of this compound that will bind to 50% of the 5-HT6 receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. |
| IC50 (nM) | 0.84 | Half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the specific binding of a radioligand to the 5-HT6 receptor. |
Data sourced from a study on α-N-Heterocyclic Thiosemicarbazone Derivatives, which references the primary preclinical evaluation of this compound.
Selectivity is another cornerstone of a successful therapeutic agent, as it minimizes off-target effects and potential adverse reactions. This compound exhibits a remarkable selectivity profile. Preclinical studies have shown that this compound has over 2,500-fold selectivity for the 5-HT6 receptor. Furthermore, its selectivity profile revealed no significant activities against a panel of more than 60 other therapeutic targets, including other G-protein coupled receptors (GPCRs), ion channels, and transporters. While the comprehensive quantitative data from the supplementary tables of the primary publication were not publicly available, the qualitative description underscores its high specificity. A notable, though significantly weaker, interaction was observed with the 5-HT2B receptor.
Experimental Protocols: Methodologies for Key Experiments
The determination of binding affinity and selectivity of a compound like this compound relies on robust and well-defined experimental protocols. The following sections detail the likely methodologies employed in the characterization of this compound, based on standard practices in pharmacology.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.
Materials:
-
Cell membranes expressing the recombinant human 5-HT6 receptor.
-
A specific radioligand for the 5-HT6 receptor, such as [3H]-LSD.
-
This compound at various concentrations.
-
A non-specific binding agent (e.g., a high concentration of an unlabeled 5-HT6 antagonist like methiothepin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
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Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the complex biological and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Canonical 5-HT6 Receptor Signaling Pathway.
In Vitro Characterization of Avn-322: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Avn-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R), positioning it as a promising therapeutic candidate for neurological and psychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, based on publicly available data. It is intended to inform researchers, scientists, and drug development professionals on its mechanism of action and pharmacological profile.
This compound, a small molecule administered orally, has been investigated for its potential in treating cognitive dysfunction, Alzheimer's disease, and schizophrenia.[3][4] Preclinical studies have highlighted its ability to enhance cognition in animal models, suggesting its potential to address memory impairment.[1] The compound exhibits a high binding affinity for the 5-HT6 receptor, in the picomolar range, and a favorable selectivity profile.
Quantitative Analysis of In Vitro Efficacy
While specific quantitative data from proprietary studies are not publicly available, the following table summarizes the typical in vitro assays and key parameters used to characterize a compound like this compound.
| Assay Type | Parameter | Target | Cell Line/System | Result |
| Radioligand Binding | Kᵢ (inhibition constant) | Human 5-HT6 Receptor | Recombinant CHO or HEK293 cells | High affinity (pM range) |
| Functional Assay | IC₅₀ (half maximal inhibitory concentration) | 5-HT6R-mediated cAMP production | Recombinant CHO or HEK293 cells | Potent antagonist activity |
| Selectivity Panel | Kᵢ or IC₅₀ | Various GPCRs, ion channels, kinases | Diverse panel of receptors and enzymes | High selectivity for 5-HT6R |
| In Vitro ADME | Permeability, Stability | Caco-2 cells, liver microsomes | Favorable BBB penetration indicated |
Experimental Methodologies
The in vitro characterization of a novel compound like this compound typically involves a series of standardized assays to determine its potency, selectivity, and drug-like properties.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity of a compound to its target receptor. The general protocol involves:
-
Membrane Preparation : Membranes are prepared from cells recombinantly expressing the human 5-HT6 receptor.
-
Competitive Binding : A constant concentration of a radiolabeled ligand (e.g., [³H]-LSD) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation and Detection : Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis : The data are used to generate a competition curve, from which the IC₅₀ value is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays assess the ability of the compound to modulate receptor activity. For a Gs-coupled receptor like 5-HT6R, this often involves measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture : Cells expressing the 5-HT6 receptor are cultured and seeded in microplates.
-
Compound Treatment : Cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Agonist Stimulation : A known 5-HT6R agonist (e.g., serotonin) is added to stimulate cAMP production.
-
cAMP Measurement : Intracellular cAMP levels are measured using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis : The results are used to determine the IC₅₀ of the antagonist in inhibiting the agonist-induced response.
Selectivity Profiling
To ensure that a drug candidate has minimal off-target effects, it is screened against a broad panel of other receptors, ion channels, and enzymes. This is typically performed by specialized contract research organizations (CROs) using standardized binding or functional assays for each target.
Signaling Pathways and Mechanism of Action
This compound acts as an antagonist at the 5-HT6 receptor. This receptor is primarily expressed in the central nervous system and is a Gs-protein coupled receptor (GPCR). Its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cAMP. By blocking this receptor, this compound inhibits this signaling cascade. The downstream effects of 5-HT6R antagonism are complex and are thought to modulate the activity of other neurotransmitter systems, such as acetylcholine and glutamate, which are crucial for cognitive function.
Caption: 5-HT6 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Workflow
The in vitro characterization of a compound like this compound follows a logical progression from initial screening to detailed pharmacological profiling.
Caption: A generalized workflow for the in vitro characterization of a drug candidate.
References
- 1. benthamscience.com [benthamscience.com]
- 2. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound by Avineuro Pharmaceuticals for Cognitive Disorders: Likelihood of Approval [pharmaceutical-technology.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
AVN-322 in Alzheimer's Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is a potent and selective small molecule antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, which has been investigated as a potential therapeutic agent for Alzheimer's disease. The 5-HT6 receptor is primarily expressed in the central nervous system, in regions associated with learning and memory, such as the hippocampus and cortex. Antagonism of this receptor is hypothesized to modulate cholinergic and glutamatergic neurotransmission, thereby offering a potential mechanism to improve cognitive function in neurodegenerative disorders. This technical guide provides a comprehensive summary of the available preclinical research on this compound in Alzheimer's disease models, focusing on its pharmacological profile, in vivo efficacy, and pharmacokinetic properties.
Core Data Summary
The following tables summarize the key quantitative data available for this compound from preclinical studies.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Receptor/Assay | Source |
| Binding Affinity (IC50) | 0.84 nM | 5-HT6 Receptor | [1][2] |
| Functional Antagonism (IC50) | 38 nM | 5-HT6 Receptor | [1][2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Cognitive Impairment
| Model | Species | Key Finding | Source |
| Scopolamine-Induced Amnesia | Mice/Rats | Significantly restored cognitive dysfunction.[3] | |
| MK-801-Induced Cognitive Dysfunction | Mice/Rats | Significantly restored cognitive dysfunction. |
Note: Specific dose-response data and quantitative measures of cognitive improvement (e.g., discrimination index in Novel Object Recognition, step-through latency in Passive Avoidance) are not publicly available in the reviewed literature.
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Key Characteristics | Source |
| Mice, Rats, Dogs, Monkeys | Good oral bioavailability and blood-brain barrier penetration. |
Note: Specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and oral bioavailability percentages for each species are not detailed in the available literature.
Signaling Pathways and Experimental Workflows
Visual representations of the key concepts and processes involved in the research of this compound are provided below using the DOT language for graph visualization.
Mechanism of Action: 5-HT6 Receptor Antagonism
The primary mechanism of action for this compound is the blockade of the 5-HT6 receptor. This is thought to enhance the release of acetylcholine and glutamate, neurotransmitters crucial for cognitive processes.
Experimental Workflow: Scopolamine-Induced Amnesia Model
This workflow outlines the typical procedure for inducing and assessing cognitive deficits in a scopolamine-induced amnesia model, a common preclinical model for evaluating pro-cognitive drugs.
Experimental Protocols
Detailed experimental protocols for the key in vivo experiments are outlined below, based on standard pharmacological research practices. The precise parameters for the this compound studies are not publicly available and are therefore generalized.
Scopolamine-Induced Cognitive Impairment Model
Objective: To induce a transient cholinergic deficit that mimics aspects of cognitive impairment in Alzheimer's disease and to assess the ability of this compound to reverse this deficit.
Methodology:
-
Animals: Male mice or rats are typically used.
-
Acclimatization: Animals are allowed to acclimate to the laboratory environment for at least one week prior to experimentation.
-
Drug Administration:
-
This compound is administered orally (p.o.) at various doses.
-
A control group receives a vehicle.
-
After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, scopolamine (typically 0.5-1 mg/kg) is administered intraperitoneally (i.p.) to induce amnesia.
-
-
Behavioral Testing: Approximately 30 minutes after scopolamine administration, cognitive function is assessed using standardized tests such as the Novel Object Recognition or Passive Avoidance task.
Novel Object Recognition (NOR) Test
Objective: To assess non-spatial memory and learning.
Methodology:
-
Habituation: On the first day, each animal is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 5-10 minutes).
-
Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 5-10 minutes).
-
Testing Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A "discrimination index" is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better memory.
Passive Avoidance Test
Objective: To evaluate fear-motivated learning and memory.
Methodology:
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Training: The animal is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), the door closes, and a mild foot shock is delivered.
-
Testing: After a retention interval (typically 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment ("step-through latency") is measured.
-
Data Analysis: A longer step-through latency in the testing phase compared to the training phase indicates successful memory of the aversive stimulus.
Clinical Development
This compound has completed a Phase I clinical trial. The results from this trial indicated that the compound was well-tolerated across a range of doses, with no adverse events observed. Following the positive Phase I results, a Phase II clinical trial in Alzheimer's disease patients was planned.
Conclusion
Preclinical data suggest that this compound is a potent and selective 5-HT6 receptor antagonist with pro-cognitive effects in established animal models of Alzheimer's disease-related cognitive dysfunction. The compound exhibits favorable pharmacokinetic properties, including oral bioavailability and brain penetrance. Early clinical evaluation has demonstrated a good safety profile. Further clinical investigation would be necessary to establish the therapeutic efficacy of this compound in patients with Alzheimer's disease.
References
AVN-322 in Schizophrenia Preclinical Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AVN-322 is a potent and highly selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist that has been investigated in preclinical studies for its potential therapeutic role in neurological disorders, including schizophrenia.[1][2] As a class, 5-HT6 receptor antagonists are hypothesized to exert pro-cognitive and antipsychotic-like effects by modulating multiple neurotransmitter systems. Preclinical data on this compound indicate a promising profile, characterized by high binding affinity, excellent selectivity, favorable pharmacokinetics, and efficacy in animal models of cognitive impairment relevant to schizophrenia.[3][4] This document provides a comprehensive technical overview of the available preclinical data for this compound, including its pharmacological profile, experimental methodologies, and the underlying mechanistic pathways.
Pharmacological Profile
This compound is distinguished by its high affinity and selectivity for the 5-HT6 receptor. In vitro assays have demonstrated its potent antagonism at this target.
In Vitro Binding and Functional Activity
Quantitative analysis of this compound's interaction with the 5-HT6 receptor has been determined through competitive binding and functional assays.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Ki) | 0.389 nM | Competitive Binding Assay | |
| Functional Activity (Ki) | 1.51–3.7 nM | Functional Assay |
Selectivity
This compound has been reported to have an excellent selectivity index, with over 2500-fold greater affinity for the 5-HT6 receptor compared to other receptors. A detailed receptor screening panel providing Ki values for other serotonin receptor subtypes, as well as dopamine, adrenergic, and histaminergic receptors, is not publicly available at this time.
Pharmacokinetics
Pharmacokinetic studies in animal models have highlighted properties of this compound that are favorable for a centrally acting therapeutic agent.
| Parameter | Finding | Species | Reference |
| Oral Bioavailability | > 50% | Primates | |
| Blood-Brain Barrier | High Penetration | Not Specified |
Preclinical Efficacy in Schizophrenia-Relevant Models
The antipsychotic and pro-cognitive potential of this compound has been evaluated in rodent models that mimic certain aspects of schizophrenia, particularly cognitive deficits. The primary models used involve pharmacological challenges with the NMDA receptor antagonist MK-801 and the muscarinic receptor antagonist scopolamine.
NMDA Receptor Hypofunction Model (MK-801)
Antagonism of the NMDA receptor with agents like MK-801 is known to induce cognitive deficits and psychosis-like symptoms in rodents, modeling key features of schizophrenia. This compound has demonstrated the ability to reverse cognitive impairments in this model.
Cholinergic Deficit Model (Scopolamine)
Cholinergic dysfunction is also implicated in the cognitive impairments associated with schizophrenia. This compound has shown efficacy in reversing amnesia induced by the non-selective muscarinic cholinergic blocker, scopolamine.
Summary of In Vivo Efficacy
The following table summarizes the key findings from in vivo behavioral studies.
| Animal Model | Behavioral Test | Dosing | Key Finding | Reference |
| MK-801-Induced Cognitive Impairment | Passive Avoidance, Morris Water Maze, Novel Object Recognition | 0.1 and 1.0 mg/kg (i.p.) | Significantly restored cognitive dysfunction. | |
| Scopolamine-Induced Amnesia | Passive Avoidance, Morris Water Maze, Novel Object Recognition | 0.2 mg/kg (p.o.) | Significantly restored memory; effect was most pronounced at this dose. |
Note: Specific quantitative data, such as percentage of deficit reversal and statistical significance (p-values), are not fully available in the public domain but have been reported as significant.
Experimental Protocols
Detailed protocols for the specific this compound studies are not publicly available. However, the following sections describe standardized methodologies for the key experiments cited.
Scopolamine-Induced Amnesia Model
This model is used to assess the ability of a compound to reverse cholinergic-mediated cognitive deficits.
-
Animals: Typically, adult male Wistar or Sprague-Dawley rats are used.
-
Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and allowed to acclimatize for at least one week before experimentation.
-
Drug Administration:
-
Test compound (this compound) is administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses.
-
After a specific pretreatment time (e.g., 30-60 minutes), scopolamine is administered (typically 0.4-1.0 mg/kg, i.p.) to induce amnesia.
-
-
Behavioral Testing: 30 minutes after scopolamine administration, cognitive function is assessed using tasks such as:
-
Passive Avoidance Test: Measures fear-motivated memory.
-
Morris Water Maze: Assesses spatial learning and memory.
-
Novel Object Recognition Test: Evaluates recognition memory.
-
-
Data Analysis: Performance metrics (e.g., latency to enter a dark chamber, time spent in the target quadrant, discrimination index) are compared between the vehicle control, scopolamine-only, and this compound-treated groups.
MK-801-Induced Cognitive Deficit Model
This model evaluates the efficacy of compounds in a state of NMDA receptor hypofunction, which is relevant to the glutamate hypothesis of schizophrenia.
-
Animals: Adult male mice (e.g., CD-1) or rats are commonly used.
-
Drug Administration:
-
This compound is administered at various doses (p.o. or i.p.).
-
Following the appropriate pretreatment interval, MK-801 is administered (typically 0.1-0.3 mg/kg, i.p. or s.c.) to induce cognitive deficits.
-
-
Behavioral Testing: Approximately 30 minutes after MK-801 injection, cognitive performance is measured using paradigms similar to those in the scopolamine model.
-
Data Analysis: The ability of this compound to reverse the MK-801-induced deficits is statistically evaluated against control groups.
Prepulse Inhibition (PPI) of Acoustic Startle
While specific data for this compound in this paradigm are not available, PPI is a critical translational model for sensorimotor gating deficits observed in schizophrenia patients.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimatization: The animal is placed in the chamber for a 5-minute acclimatization period with background white noise (e.g., 65-70 dB).
-
Stimuli: The test session consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the "pulse," e.g., 110-120 dB for 40 ms) that elicits a startle response.
-
Prepulse-pulse trials: The startling pulse is preceded by a weak, non-startling stimulus (the "prepulse," e.g., 2-16 dB above background) at a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
-
Drug Challenge: To model schizophrenia-like deficits, an NMDA antagonist like MK-801 (e.g., 0.15 mg/kg) is administered prior to the test session.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response on prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. Antipsychotic potential is demonstrated by a compound's ability to reverse the MK-801-induced deficit in PPI.
Signaling Pathways and Mechanism of Action
The therapeutic potential of 5-HT6 receptor antagonists in schizophrenia is believed to stem from their ability to modulate downstream neurotransmitter systems, particularly those involved in cognition and executive function.
Proposed Signaling Cascade
Antagonism of the 5-HT6 receptor, which is constitutively active and coupled to Gs-proteins, leads to a reduction in cyclic AMP (cAMP) production. This initiates a cascade of downstream effects, primarily through the modulation of GABAergic interneurons. By inhibiting these interneurons, 5-HT6 antagonists effectively "release the brakes" on the release of key excitatory neurotransmitters.
Caption: Proposed mechanism of this compound action via 5-HT6R antagonism.
Experimental Workflow for Preclinical Evaluation
The logical flow for assessing a compound like this compound for schizophrenia involves a tiered approach from in vitro characterization to in vivo behavioral models.
Caption: Logical workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound is a potent and selective 5-HT6 receptor antagonist with a preclinical profile that supports its potential as a treatment for cognitive impairment associated with schizophrenia. It has demonstrated high in vitro affinity, favorable pharmacokinetic properties, and in vivo efficacy in reversing cognitive deficits in relevant animal models.
Despite these promising findings, the public availability of comprehensive data is limited. A full understanding of this compound's potential would require access to:
-
A complete receptor selectivity panel.
-
Detailed dose-response data from in vivo studies.
-
Specific efficacy data in the prepulse inhibition (PPI) model, which is a cornerstone for assessing antipsychotic potential.
Phase I clinical trials for this compound were completed and showed the compound was well-tolerated, but plans for further clinical development in schizophrenia or Alzheimer's disease appear to have been discontinued. Nevertheless, the preclinical data for this compound contribute to the body of evidence supporting the 5-HT6 receptor as a viable target for addressing the cognitive symptoms of schizophrenia.
References
- 1. benthamscience.com [benthamscience.com]
- 2. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
AVN-322: A Technical Guide to its Cognitive Enhancement Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVN-322 is a novel, potent, and highly selective antagonist of the serotonin 6 (5-HT6) receptor, which has demonstrated significant potential as a cognitive enhancer in preclinical studies. Developed by Avineuro Pharmaceuticals, this small molecule has shown promise for the treatment of cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, focusing on its interaction with the 5-HT6 receptor and the subsequent modulation of downstream signaling pathways. The document summarizes available quantitative data from preclinical studies, details relevant experimental protocols, and presents visual representations of the key molecular interactions and experimental workflows.
Introduction
The serotonin 6 (5-HT6) receptor, primarily expressed in brain regions crucial for learning and memory, including the hippocampus and cortex, has emerged as a compelling target for cognitive enhancement. Antagonism of the 5-HT6 receptor has been shown to improve cognitive function in various animal models. This compound is a potent and selective antagonist of this receptor that has undergone preclinical evaluation and Phase I clinical trials.[1] This guide will delve into the molecular pharmacology of this compound, its effects on neuronal signaling, and the preclinical evidence supporting its pro-cognitive effects.
Molecular Profile of this compound
This compound is a small molecule designed for high-affinity and selective binding to the 5-HT6 receptor. Preclinical data indicate that it possesses a favorable pharmacokinetic profile, including good oral bioavailability and the ability to penetrate the blood-brain barrier.[2][3]
In Vitro Pharmacology
While precise Ki and IC50 values from the primary literature remain to be fully disclosed in publicly available documents, abstracts from key studies describe this compound as having a high binding affinity for the 5-HT6 receptor, reportedly in the medium picomolar range.[2] Its selectivity is also noted to be substantially better than that of other 5-HT6 receptor antagonists that have been in clinical development.[2]
Table 1: Summary of In Vitro Data for this compound
| Parameter | Value | Receptor/Enzyme | Species | Reference |
| Binding Affinity (Ki) | Medium picomolar range (specific value not publicly available) | 5-HT6 Receptor | Not specified | |
| IC50 | Not publicly available | 5-HT6 Receptor | Not specified | |
| Selectivity | Substantially better than other clinical candidates | 5-HT6 Receptor vs. other receptors | Not specified |
Pharmacokinetics
Pharmacokinetic studies have been conducted in several species, demonstrating good oral bioavailability.
Table 2: Summary of Preclinical Pharmacokinetic Data for this compound
| Species | Route of Administration | Bioavailability (%) | Cmax | Tmax | Half-life (t1/2) | Reference |
| Rat | Oral | 16.4 | Not publicly available | Not publicly available | Not publicly available | |
| Dog | Oral | 18 | Not publicly available | Not publicly available | Not publicly available | |
| Monkey | Oral | 47 | Not publicly available | Not publicly available | Not publicly available |
Mechanism of Action: 5-HT6 Receptor Antagonism and Downstream Signaling
The cognitive-enhancing effects of this compound are attributed to its antagonism of the 5-HT6 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. The antagonism of this pathway by this compound is believed to be a key initiating event in its mechanism of action.
Signaling Pathways
Blockade of the 5-HT6 receptor by this compound is hypothesized to modulate several downstream signaling cascades that are critical for synaptic plasticity, learning, and memory. These include:
-
Cholinergic and Glutamatergic Neurotransmission: 5-HT6 receptor antagonists have been shown to increase the release of acetylcholine and glutamate in brain regions important for cognition. This is thought to occur through the disinhibition of GABAergic interneurons.
-
ERK (Extracellular signal-regulated kinase) Pathway: The ERK signaling cascade is a crucial regulator of synaptic plasticity and memory consolidation. Antagonism of 5-HT6 receptors has been linked to the activation of this pathway.
-
mTOR (mammalian Target of Rapamycin) Pathway: The mTOR pathway is involved in protein synthesis and cell growth, processes that are essential for long-term memory formation.
-
Fyn Kinase: Fyn, a member of the Src family of tyrosine kinases, is also implicated in 5-HT6 receptor signaling and synaptic plasticity.
Preclinical Efficacy in Cognitive Enhancement
This compound has been evaluated in rodent models of cognitive impairment, where it has demonstrated the ability to reverse memory deficits induced by the muscarinic acetylcholine receptor antagonist scopolamine and the NMDA receptor antagonist MK-801.
Animal Models of Cognitive Impairment
-
Scopolamine-Induced Amnesia: Scopolamine is used to model the cholinergic deficits observed in Alzheimer's disease.
-
MK-801-Induced Cognitive Deficits: MK-801 disrupts glutamatergic neurotransmission, providing a model for cognitive impairments associated with psychosis and other neurological disorders.
Table 3: Summary of In Vivo Efficacy Data for this compound
| Animal Model | Cognitive Task | Treatment | Key Findings | Reference |
| Scopolamine-treated Rats | Not specified | This compound (oral) | Significantly restored memory function. | |
| MK-801-treated Rats | Not specified | This compound (oral, 0.2 mg/kg) | Significantly restored memory function; pronounced effect at this dose. |
Experimental Protocols
While detailed, step-by-step protocols from the primary publications are not fully available in the public domain, the following represents a generalized workflow for the types of experiments conducted to evaluate this compound.
In Vitro Receptor Binding Assay (Generalized Protocol)
-
Preparation of Cell Membranes: Membranes are prepared from cells recombinantly expressing the human 5-HT6 receptor.
-
Radioligand Binding: Membranes are incubated with a specific radioligand for the 5-HT6 receptor (e.g., [3H]-LSD) in the presence of varying concentrations of this compound.
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Animal Model of Scopolamine-Induced Amnesia (Generalized Protocol)
-
Acclimatization: Rodents are acclimated to the testing environment.
-
Drug Administration: Animals are pre-treated with this compound or vehicle at specified times before the cognitive task.
-
Induction of Amnesia: Scopolamine is administered to induce a cognitive deficit.
-
Behavioral Testing: Cognitive performance is assessed using tasks such as the Morris water maze or novel object recognition test.
-
Data Collection and Analysis: Parameters such as escape latency, time spent in the target quadrant, or discrimination index are recorded and statistically analyzed.
Clinical Development and Future Directions
This compound has completed Phase I clinical trials, where it was reported to be well-tolerated in a wide range of doses with no adverse events observed. Further clinical development to establish efficacy in patient populations with cognitive disorders is anticipated.
Conclusion
This compound is a promising cognitive-enhancing agent with a well-defined mechanism of action centered on the selective antagonism of the 5-HT6 receptor. Preclinical studies have demonstrated its potential to reverse cognitive deficits in relevant animal models, and it has shown a favorable safety profile in early clinical trials. The continued investigation of this compound and its downstream signaling effects will be crucial in determining its therapeutic utility for a range of neurological and psychiatric disorders characterized by cognitive impairment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
The Pharmacodynamics of AVN-322 in Neuronal Circuits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVN-322 is a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor, a promising therapeutic target for cognitive enhancement in neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action within neuronal circuits. It consolidates available preclinical data, outlines key experimental methodologies, and visualizes the underlying signaling pathways.
Introduction
The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high densities in brain regions critical for learning and memory, including the hippocampus, prefrontal cortex, and striatum. Its unique localization and downstream signaling have made it a focal point for therapeutic intervention in cognitive dysfunction. This compound has emerged from preclinical development as a promising candidate, demonstrating significant cognitive-enhancing effects in animal models of memory impairment.[1] This document serves as a comprehensive resource for understanding the molecular and circuit-level interactions of this compound.
Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT6 receptor. By blocking the binding of the endogenous ligand serotonin, this compound modulates the activity of several key neurotransmitter systems. The primary mechanism is believed to be the disinhibition of GABAergic interneurons, which subsequently enhances cholinergic and glutamatergic neurotransmission.[2] This modulation of neuronal activity in critical brain regions is thought to underlie its pro-cognitive effects.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative parameters of this compound from preclinical studies.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (IC50) | 0.84 nM | Not Specified | Radioligand Binding Assay | Not Specified in provided results |
| Functional Potency (IC50) | 38 nM | Not Specified | Functional Antagonism Assay | Not Specified in provided results |
| Selectivity | High for 5-HT6 vs. other receptors | Not Specified | Not Specified | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Cognitive Impairment
| Animal Model | Cognitive Domain Assessed | Outcome | Reference |
| Scopolamine-induced Amnesia | Learning and Memory | Significant restoration of cognitive function | [1] |
| MK-801-induced Cognitive Deficit | Learning and Memory | Significant restoration of cognitive function |
Signaling Pathways
This compound, by antagonizing the 5-HT6 receptor, influences multiple intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, the 5-HT6 receptor is also implicated in non-canonical pathways that are crucial for its effects on neuronal plasticity and function.
Caption: this compound's mechanism of action in enhancing cognitive function.
Caption: Intracellular signaling pathways modulated by the 5-HT6 receptor.
Experimental Protocols
Detailed proprietary protocols for this compound are not publicly available. However, the following sections describe standard methodologies used for evaluating 5-HT6 receptor antagonists, which are likely similar to those employed in the preclinical assessment of this compound.
Radioligand Binding Assay (for Affinity)
This assay determines the affinity of a compound for its target receptor.
-
Preparation of Membranes: Membranes from cells stably expressing the human 5-HT6 receptor are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-LSD) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to a binding affinity constant (Ki).
cAMP Functional Assay (for Potency)
This assay measures the ability of an antagonist to block the agonist-induced production of the second messenger, cyclic AMP (cAMP).
-
Cell Culture: Cells stably expressing the 5-HT6 receptor (e.g., HEK-293 cells) are cultured.
-
Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Stimulation: A fixed concentration of a 5-HT6 receptor agonist (e.g., serotonin) is added to stimulate cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.
In Vivo Models of Cognitive Impairment
Scopolamine is a muscarinic acetylcholine receptor antagonist that induces transient cognitive deficits.
-
Animals: Typically, adult male rats or mice are used.
-
Drug Administration: this compound is administered (e.g., orally or intraperitoneally) at various doses prior to the administration of scopolamine.
-
Induction of Amnesia: Scopolamine is administered (typically intraperitoneally) to induce memory impairment.
-
Behavioral Testing: Cognitive function is assessed using tasks such as the Novel Object Recognition (NOR) test or the Morris Water Maze (MWM). In the NOR test, the time spent exploring a novel object versus a familiar one is measured. In the MWM, the latency to find a hidden platform in a pool of water is recorded.
-
Data Analysis: The performance of the this compound treated group is compared to that of the vehicle-treated and scopolamine-only groups.
MK-801 is a non-competitive NMDA receptor antagonist that disrupts glutamatergic neurotransmission and induces cognitive deficits. The protocol is similar to the scopolamine model, with MK-801 being used as the amnesic agent.
Caption: A generalized experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound is a potent and selective 5-HT6 receptor antagonist with a clear pro-cognitive profile in preclinical models. Its mechanism of action, centered on the modulation of GABAergic, cholinergic, and glutamatergic systems, provides a strong rationale for its development as a therapeutic agent for cognitive disorders. Further research, including more detailed elucidation of its interaction with non-canonical signaling pathways and its effects on a wider range of neuronal circuits, will continue to refine our understanding of this promising compound. The experimental frameworks outlined in this guide provide a basis for the continued investigation and development of this compound and other 5-HT6 receptor modulators.
References
- 1. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of L-glutamate, acetylcholine and dopamine in rat brain by a flow-injection biosensor system with microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: AVN-322 in Mouse Models of Cognitive Impairment
These application notes provide a detailed overview of the available information on the use of AVN-322, a selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist, in preclinical mouse models of cognitive dysfunction. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.
Introduction
This compound is a potent and highly selective antagonist of the 5-HT6 receptor with good oral bioavailability and the ability to penetrate the blood-brain barrier.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for neurological and psychiatric disorders associated with cognitive deficits, such as Alzheimer's disease and schizophrenia.[1][2][3] In mouse models, this compound has been shown to reverse cognitive impairment induced by the muscarinic receptor antagonist scopolamine and the NMDA receptor antagonist MK-801.[2]
Mechanism of Action
The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in brain regions associated with learning and memory, such as the hippocampus and cortex. It is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via a Gs alpha subunit. Activation of the 5-HT6 receptor leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). By antagonizing this receptor, this compound is thought to modulate the activity of multiple neurotransmitter systems. Blockade of 5-HT6 receptors can lead to an increase in cholinergic and glutamatergic neurotransmission, which is believed to be the primary mechanism for its pro-cognitive effects.
Signaling Pathway of 5-HT6 Receptor
References
- 1. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound by Avineuro Pharmaceuticals for Cognitive Disorders: Likelihood of Approval [pharmaceutical-technology.com]
Application Notes and Protocols for Oral Administration of Avn-322 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avn-322 is a novel, potent, and highly selective 5-hydroxytryptamine subtype 6 (5-HT6) receptor antagonist under investigation for the treatment of cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease.[1][2][3] As a key modulator of cholinergic and glutamatergic neurotransmission, the 5-HT6 receptor is a promising therapeutic target for improving learning and memory.[4][5] Preclinical studies have demonstrated that this compound exhibits high oral bioavailability and can effectively penetrate the blood-brain barrier, making it a viable candidate for oral administration in in vivo studies.
These application notes provide a detailed protocol for the oral administration of this compound to rats for pharmacokinetic and pharmacodynamic evaluations.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Cell Line | Reference |
| Ki (5-HT6 Receptor) | 0.389 nM | HEK-293 | |
| IC50 (5-HT6 Receptor) | 0.84 nM | HEK-293 | |
| EC50 (cAMP production inhibition) | 7.2 nM | HEK-293 |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability (F%) | 16.4% | Oral | |
| Cmax | Data not available | Oral | |
| Tmax | Data not available | Oral | |
| AUC | Data not available | Oral |
Note: Specific Cmax, Tmax, and AUC values for oral administration in rats were not available in the reviewed literature.
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a vehicle suspension for the oral gavage of this compound to rats. A common and generally safe vehicle for preclinical oral studies is a suspension in 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC) in purified water.
Materials:
-
This compound hydrochloride
-
0.5% (w/v) Methylcellulose (or CMC) solution in sterile, purified water
-
Mortar and pestle
-
Spatula
-
Calibrated balance |* Volumetric flasks and cylinders
-
Stir plate and magnetic stir bar
-
pH meter
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 0.2 mg/kg) and the body weight of the rats, calculate the total amount of this compound needed. Account for a slight overage to ensure sufficient volume for dosing all animals.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using a calibrated balance.
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile, purified water.
-
Triturate the compound: Place the weighed this compound in a mortar. Add a small volume of the 0.5% methylcellulose solution and triturate with the pestle to form a smooth paste. This step is crucial for preventing clumping and ensuring a uniform suspension.
-
Prepare the suspension: Gradually add the remaining volume of the 0.5% methylcellulose solution to the mortar while continuously stirring. Transfer the suspension to a volumetric flask.
-
Ensure homogeneity: Stir the suspension using a magnetic stir bar for at least 30 minutes to ensure a uniform and stable suspension.
-
Verify pH (Optional but recommended): Check the pH of the final formulation and adjust if necessary to be within a physiologically acceptable range (typically pH 5-8).
-
Storage: Store the prepared suspension at 2-8°C and protect from light. It is recommended to prepare the formulation fresh daily. Before each use, ensure the suspension is brought to room temperature and vortexed thoroughly to ensure homogeneity.
Oral Administration Protocol (Oral Gavage)
This protocol outlines the standard procedure for administering the this compound suspension to rats via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles for rats (e.g., 16-18 gauge, 2-3 inches long with a ball tip)
-
Syringes (1 mL or 3 mL, depending on the dosing volume)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Handling and Acclimatization: Allow rats to acclimate to the facility for at least 3 days prior to the experiment. Handle the animals gently to minimize stress.
-
Fasting (if required): For pharmacokinetic studies, it is common to fast the animals overnight (approximately 12 hours) with free access to water to ensure gastric emptying and reduce variability in absorption.
-
Dose Calculation: Weigh each rat immediately before dosing. Calculate the precise volume of the this compound suspension to be administered based on the individual's body weight and the target dose (e.g., 0.2 mg/kg). The maximum recommended oral gavage volume for rats is 10-20 mL/kg.
-
Restraint: Properly restrain the rat to ensure its safety and the accuracy of the administration. The head and body should be in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth.
-
Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the needle is advanced.
-
Crucially, do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound suspension.
-
Needle Removal: Gently and slowly withdraw the gavage needle.
-
Post-Administration Monitoring:
-
Immediately after administration, monitor the animal for any signs of distress, such as labored breathing or leakage of the substance from the nose or mouth.
-
Return the animal to its cage and provide access to food and water (timing may vary depending on the study design).
-
Continue to monitor the animals periodically for any adverse effects.
-
Mandatory Visualizations
Signaling Pathway of 5-HT6 Receptor Antagonism
Caption: 5-HT6 Receptor Antagonism Pathway by this compound.
Experimental Workflow for Oral Administration and Pharmacokinetic Study
Caption: Workflow for Rat Oral Dosing and PK Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for AVN-322 in a Scopolamine-Induced Cognitive Deficit Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is a potent and highly selective 5-HT6 receptor antagonist that has shown promise in preclinical models for its cognitive-enhancing properties. The serotonin 5-HT6 receptor is predominantly expressed in brain regions associated with learning and memory, making it a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease. Antagonism of this receptor has been demonstrated to modulate cholinergic and glutamatergic neurotransmission, pathways crucial for cognitive function.
The scopolamine-induced cognitive deficit model is a widely used and well-validated preclinical paradigm that mimics the cholinergic dysfunction observed in dementia. Scopolamine, a muscarinic receptor antagonist, induces transient memory impairments in rodents, providing a robust model to evaluate the efficacy of potential nootropic agents. Preclinical studies have indicated that this compound can significantly reverse the cognitive deficits induced by scopolamine.[1][2][3]
These application notes provide detailed protocols for inducing a scopolamine-mediated cognitive deficit and for assessing the ameliorative effects of this compound using the Passive Avoidance (PA) and Novel Object Recognition (NOR) tests. Representative data are presented to illustrate the expected outcomes.
Mechanism of Action: 5-HT6 Receptor Antagonism
This compound exerts its pro-cognitive effects by blocking the 5-HT6 receptor. This antagonism is believed to disinhibit downstream neuronal pathways, leading to an increase in the release of key neurotransmitters involved in memory and learning, notably acetylcholine and glutamate.[4] The enhanced cholinergic and glutamatergic signaling is thought to underlie the observed improvements in cognitive performance.
Data Presentation
The following tables present representative quantitative data illustrating the efficacy of this compound in reversing scopolamine-induced cognitive deficits in the Passive Avoidance and Novel Object Recognition tests.
Table 1: Representative Data from the Passive Avoidance Test
| Treatment Group | N | Step-Through Latency (seconds, Mean ± SEM) |
| Vehicle + Saline | 10 | 280 ± 20 |
| Vehicle + Scopolamine | 10 | 60 ± 10 |
| This compound (1 mg/kg) + Scopolamine | 10 | 150 ± 15 |
| This compound (3 mg/kg) + Scopolamine | 10 | 240 ± 25 |
| This compound (10 mg/kg) + Scopolamine | 10 | 270 ± 22 |
Table 2: Representative Data from the Novel Object Recognition Test
| Treatment Group | N | Discrimination Index (Mean ± SEM) |
| Vehicle + Saline | 10 | 0.65 ± 0.05 |
| Vehicle + Scopolamine | 10 | 0.10 ± 0.03 |
| This compound (1 mg/kg) + Scopolamine | 10 | 0.35 ± 0.04 |
| This compound (3 mg/kg) + Scopolamine | 10 | 0.55 ± 0.06 |
| This compound (10 mg/kg) + Scopolamine | 10 | 0.62 ± 0.05 |
Experimental Protocols
The following protocols provide a detailed methodology for conducting the scopolamine-induced cognitive deficit model and assessing the effects of this compound.
Protocol 1: Scopolamine-Induced Cognitive Deficit Model
1.1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
House animals in groups of 4-5 per cage with ad libitum access to food and water.
-
Maintain a 12-hour light/dark cycle and a controlled environment (22 ± 2°C; 50 ± 10% humidity).
-
Allow at least 7 days of acclimatization before the start of the experiments.
1.2. Drug Preparation and Administration:
-
This compound: Dissolve in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). Prepare fresh daily. Administer orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 1, 3, 10 mg/kg).
-
Scopolamine Hydrobromide: Dissolve in sterile 0.9% saline. Administer i.p. at a dose known to induce cognitive impairment (e.g., 1 mg/kg).
-
Administration Schedule:
-
Administer this compound or vehicle 60 minutes prior to the training session.
-
Administer scopolamine or saline 30 minutes prior to the training session.
-
Protocol 2: Passive Avoidance (PA) Test
2.1. Apparatus:
-
A two-chambered apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
2.2. Procedure:
-
Habituation (Day 1): Place each mouse in the light compartment and allow it to explore for 5 minutes. The guillotine door remains closed.
-
Training (Day 2):
-
Place the mouse in the light compartment. After a 30-second acclimatization period, open the guillotine door.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Immediately after the shock, remove the mouse and return it to its home cage.
-
Record the initial latency to enter the dark compartment.
-
-
Testing (Day 3, 24 hours after training):
-
Place the mouse in the light compartment.
-
After a 30-second acclimatization period, open the guillotine door.
-
Measure the step-through latency, which is the time it takes for the mouse to enter the dark compartment. A longer latency indicates better memory retention.
-
Set a cut-off time (e.g., 300 seconds).
-
2.3. Data Analysis:
-
Analyze the step-through latency on the testing day using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).
Protocol 3: Novel Object Recognition (NOR) Test
3.1. Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material.
-
Two sets of identical objects and one set of novel objects. The objects should be of similar size and material but different in shape and appearance. They should be heavy enough that the mice cannot displace them.
3.2. Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 10 minutes.
-
Familiarization/Training (Day 2):
-
Place two identical objects in the arena at a fixed distance from each other.
-
Place the mouse in the arena, facing the wall away from the objects, and allow it to explore for 10 minutes.
-
Record the time spent exploring each object (sniffing or touching the object with the nose or paws).
-
-
Testing (Day 3, 24 hours after training):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
3.3. Data Analysis:
-
Calculate the Discrimination Index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf) .
-
A higher DI indicates better recognition memory.
-
Analyze the DI using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).
Conclusion
This compound, as a selective 5-HT6 receptor antagonist, demonstrates significant potential for the treatment of cognitive deficits. The protocols outlined above provide a robust framework for evaluating the efficacy of this compound and other nootropic compounds in the scopolamine-induced amnesia model. The representative data highlight the expected dose-dependent reversal of cognitive impairment, supporting the therapeutic rationale for targeting the 5-HT6 receptor in conditions characterized by cholinergic dysfunction. Further investigations are warranted to fully elucidate the therapeutic potential of this compound in various cognitive disorders.
References
- 1. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment ...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for the Use of AVN-322 in MK-801 Induced Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of debilitating symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive impairments (e.g., deficits in memory, attention, and executive function). The N-methyl-D-aspartate (NMDA) receptor hypofunction theory of schizophrenia is a leading hypothesis for its pathophysiology. The non-competitive NMDA receptor antagonist, MK-801 (dizocilpine), is widely used in preclinical research to induce a state in rodents that mimics many of the behavioral and neurochemical abnormalities observed in schizophrenia. This model is invaluable for the screening and development of novel antipsychotic agents.
AVN-322 is a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor.[1] The 5-HT6 receptor is predominantly expressed in brain regions implicated in cognition and psychosis, such as the cortex and hippocampus. Antagonism of this receptor has emerged as a promising therapeutic strategy for improving cognitive deficits and potentially addressing other symptom domains of schizophrenia. Preclinical evidence suggests that this compound can significantly restore cognitive dysfunction induced by MK-801, highlighting its antipsychotic potential.[1]
These application notes provide detailed protocols for utilizing this compound in MK-801 induced schizophrenia models in rodents, offering a framework for investigating its therapeutic efficacy.
Signaling Pathways and Experimental Workflow
The underlying hypothesis for the use of this compound in this model involves the modulation of neurotransmitter systems downstream of 5-HT6 receptor blockade, ultimately counteracting the effects of NMDA receptor hypofunction.
Figure 1: Proposed mechanism of this compound in the MK-801 model.
The experimental workflow for evaluating this compound in this model typically involves several key stages, from animal habituation to behavioral and molecular analyses.
Figure 2: General experimental workflow.
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of a selective 5-HT6 receptor antagonist in MK-801 induced schizophrenia models. Note that specific data for this compound is not publicly available in full detail; therefore, this data is illustrative of the expected outcomes based on compounds with a similar mechanism of action.
Table 1: Effect of a 5-HT6 Antagonist on MK-801 Induced Cognitive Deficits in the Novel Object Recognition (NOR) Test
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (%) | % Reversal of MK-801 Deficit |
| Vehicle + Saline | - | 65 ± 5 | - |
| Vehicle + MK-801 | 0.1 | 48 ± 4 | 0 |
| 5-HT6 Antagonist + MK-801 | 1 | 55 ± 5 | 41.2 |
| 5-HT6 Antagonist + MK-801 | 3 | 62 ± 6# | 82.4 |
| 5-HT6 Antagonist + MK-801 | 10 | 64 ± 5# | 94.1 |
| p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + MK-801 group. Data are presented as mean ± SEM. |
Table 2: Effect of a 5-HT6 Antagonist on MK-801 Induced Social Interaction Deficits
| Treatment Group | Dose (mg/kg, p.o.) | Social Interaction Time (seconds) | % Reversal of MK-801 Deficit |
| Vehicle + Saline | - | 150 ± 12 | - |
| Vehicle + MK-801 | 0.2 | 80 ± 10 | 0 |
| 5-HT6 Antagonist + MK-801 | 1 | 105 ± 11 | 35.7 |
| 5-HT6 Antagonist + MK-801 | 3 | 135 ± 13# | 78.6 |
| 5-HT6 Antagonist + MK-801 | 10 | 145 ± 14# | 92.9 |
| p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + MK-801 group. Data are presented as mean ± SEM. |
Table 3: Effect of a 5-HT6 Antagonist on MK-801 Induced Prepulse Inhibition (PPI) Deficits
| Treatment Group | Dose (mg/kg, p.o.) | % PPI (at 82 dB prepulse) | % Reversal of MK-801 Deficit |
| Vehicle + Saline | - | 70 ± 5 | - |
| Vehicle + MK-801 | 0.15 | 45 ± 4 | 0 |
| 5-HT6 Antagonist + MK-801 | 1 | 52 ± 5 | 28 |
| 5-HT6 Antagonist + MK-801 | 3 | 63 ± 6# | 72 |
| 5-HT6 Antagonist + MK-801 | 10 | 68 ± 5# | 92 |
| p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + MK-801 group. Data are presented as mean ± SEM. |
Experimental Protocols
I. MK-801 Induced Schizophrenia Model
A. Acute Model for Cognitive and Positive Symptoms
-
Animals: Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are typically used. Animals should be group-housed and allowed to acclimate to the facility for at least one week prior to experimentation.
-
Drug Administration:
-
Control Group: An equivalent volume of saline is administered to the control group.
B. Sub-chronic Model for Negative and Persistent Cognitive Symptoms
-
Animals: As above.
-
Drug Administration:
-
MK-801 (0.1-0.2 mg/kg, i.p.) is administered once daily for 7-14 consecutive days.
-
A washout period of at least 7 days is often included before behavioral testing to assess for lasting effects.
-
-
Control Group: Daily saline injections for the same duration.
II. Behavioral Assays
A. Novel Object Recognition (NOR) Test (for Cognitive Deficits)
-
Apparatus: An open-field box (e.g., 40x40x40 cm for rats).
-
Habituation: On day 1, each animal is allowed to freely explore the empty box for 10 minutes.
-
Training (Familiarization) Phase: On day 2, two identical objects are placed in the box, and the animal is allowed to explore for 5 minutes.
-
Testing Phase: After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the box and allowed to explore for 5 minutes.
-
Data Analysis: The time spent exploring each object is recorded. The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100%. A lower discrimination index indicates cognitive impairment.
B. Social Interaction Test (for Negative-like Symptoms)
-
Apparatus: A three-chambered social interaction box.
-
Habituation: The test animal is placed in the center chamber and allowed to explore all three chambers for 10 minutes.
-
Sociability Test: A novel, unfamiliar animal ("stranger 1") is placed in a wire cage in one of the side chambers. An empty wire cage is placed in the opposite chamber. The test animal is placed in the center chamber and allowed to explore for 10 minutes.
-
Social Novelty Test: A second unfamiliar animal ("stranger 2") is placed in the previously empty cage. The test animal is again allowed to explore for 10 minutes.
-
Data Analysis: The time spent in each chamber and the time spent sniffing each wire cage are recorded. Reduced time spent with the stranger animal compared to the empty cage (in the sociability test) or the familiar animal (in the social novelty test) indicates social deficits.[4]
C. Prepulse Inhibition (PPI) of the Acoustic Startle Response (for Sensorimotor Gating Deficits)
-
Apparatus: A startle response system with a sound-attenuating chamber.
-
Acclimation: The animal is placed in the startle chamber for a 5-minute acclimation period with background white noise.
-
Testing: The session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A lower-intensity, non-startling stimulus (prepulse; e.g., 74-86 dB) is presented 100 ms before the startling pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as: [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100%. A reduction in PPI indicates a deficit in sensorimotor gating.
III. This compound Administration Protocol
-
Drug Preparation: this compound is formulated for oral (p.o.) or intraperitoneal (i.p.) administration. The vehicle should be appropriate for the route of administration (e.g., water, saline, or a solution with a small amount of Tween 80 for solubility).
-
Dosing:
-
Acute Administration: this compound is typically administered 30-60 minutes before the behavioral test. Effective doses in rodent models for 5-HT6 antagonists generally range from 1 to 10 mg/kg.
-
Chronic Administration: For sub-chronic studies, this compound can be administered daily for the duration of the MK-801 treatment or during the washout and testing period.
-
-
Experimental Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + MK-801
-
Group 3: this compound (low dose) + MK-801
-
Group 4: this compound (medium dose) + MK-801
-
Group 5: this compound (high dose) + MK-801
-
Group 6: this compound (high dose) + Saline (to test for intrinsic effects of the compound)
-
Molecular and Histological Analyses
Following behavioral testing, brain tissue can be collected for further analysis to elucidate the neurobiological mechanisms of this compound.
-
Receptor Occupancy Studies: To confirm that this compound is engaging the 5-HT6 receptor at the doses tested.
-
c-Fos Immunohistochemistry: To identify neuronal populations activated by this compound in relevant brain regions (e.g., prefrontal cortex, hippocampus, striatum).
-
Neurotransmitter Level Measurement: Using techniques like microdialysis to measure changes in acetylcholine and glutamate levels in response to this compound treatment.
-
Gene Expression Analysis: Using qPCR or RNA-seq to examine changes in the expression of genes related to synaptic plasticity and neuronal function (e.g., BDNF, Arc).
By following these detailed protocols and application notes, researchers can effectively utilize this compound in the MK-801 induced schizophrenia model to further investigate its therapeutic potential and underlying mechanisms of action.
References
- 1. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of chronic prenatal MK-801 treatment on object recognition, cognitive flexibility, and drug-induced locomotor activity in juvenile and adult rat offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK801-induced locomotor activity in preweanling and adolescent male and female rats: role of the dopamine and serotonin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of social approach by MK-801, amphetamine, and fluoxetine in adolescent C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Avn-322 in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for assessing the efficacy of Avn-322, a potent and highly selective 5-HT6 receptor antagonist, in preclinical models of cognitive dysfunction. The protocols detailed below are foundational for evaluating the therapeutic potential of this compound in reversing cognitive deficits relevant to Alzheimer's disease and schizophrenia.
Introduction
This compound is a novel drug candidate that has demonstrated significant potential in preclinical studies for the treatment of neurological disorders characterized by cognitive impairment. As a 5-HT6 receptor antagonist, this compound modulates key signaling pathways involved in learning and memory. In vivo testing has shown its ability to restore cognitive function in animal models where deficits are induced by agents such as scopolamine and MK-801.[1] This document outlines the key behavioral assays for efficacy testing and the underlying signaling pathways.
Signaling Pathways and Mechanism of Action
This compound exerts its pro-cognitive effects by antagonizing the 5-hydroxytryptamine-6 (5-HT6) receptor. This receptor is primarily expressed in brain regions associated with cognition, such as the hippocampus and cortex. Blockade of the 5-HT6 receptor by this compound is thought to enhance cognitive function through the modulation of multiple downstream signaling cascades and neurotransmitter systems.
The binding of the endogenous ligand, serotonin (5-HT), to the 5-HT6 receptor activates a Gs protein-coupled signaling pathway, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This activation can influence the activity of various downstream effectors, including protein kinase A (PKA).
This compound, by blocking this initial activation, is hypothesized to disinhibit the release of other neurotransmitters crucial for cognitive processes, most notably acetylcholine (ACh) and glutamate. The prevailing model suggests that 5-HT6 receptors are located on GABAergic interneurons that, in turn, inhibit cholinergic and glutamatergic neurons. By antagonizing these 5-HT6 receptors, this compound reduces the inhibitory GABAergic tone, leading to an increased release of acetylcholine and glutamate, which are fundamental for synaptic plasticity, learning, and memory.
Behavioral Assays for Efficacy Testing
The efficacy of this compound in preclinical models is primarily assessed using behavioral assays that measure different aspects of cognition, including learning, memory, and executive function. The most relevant models for this compound involve the induction of cognitive deficits using pharmacological agents like scopolamine (a muscarinic receptor antagonist) and MK-801 (an NMDA receptor antagonist).
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of this compound involves several key stages, from animal habituation to data analysis.
References
Application Notes and Protocols for Passive Avoidance Testing with Avn-322
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the passive avoidance test to assess the impact of Avn-322 on learning and long-term memory. This compound, a potent and selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist, has shown promise in preclinical studies for its cognitive-enhancing effects, particularly in models of memory impairment.
Introduction
The passive avoidance task is a fear-motivated behavioral test widely used to evaluate the effects of novel chemical entities on learning and memory in rodents.[1][2] The test leverages the innate preference of rodents for dark environments over light ones.[3] During the acquisition phase, the animal learns to associate a dark compartment with an aversive stimulus, typically a mild foot shock.[3] Memory retention is assessed by measuring the latency of the animal to re-enter the dark compartment at a later time.[3] A longer latency to enter the dark compartment is indicative of better memory retention.
This compound is a novel drug candidate that acts as a selective antagonist of the 5-HT6 receptor. The 5-HT6 receptor is predominantly expressed in brain regions associated with cognition, such as the hippocampus and cortex. Blockade of this receptor is thought to enhance cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory. Preclinical studies have demonstrated that this compound can effectively reverse memory deficits induced by agents like scopolamine, a muscarinic receptor antagonist that causes amnesia.
Data Presentation
The following table summarizes representative quantitative data from a passive avoidance test evaluating the efficacy of this compound in a scopolamine-induced amnesia model in rats. This data is illustrative of the expected outcomes based on published literature.
| Treatment Group | N | Mean Step-Through Latency (seconds) ± SEM | p-value vs. Vehicle | p-value vs. Scopolamine |
| Vehicle | 10 | 280 ± 15.2 | - | < 0.001 |
| Scopolamine (1 mg/kg) | 10 | 65 ± 8.5 | < 0.001 | - |
| This compound (1 mg/kg) + Scopolamine (1 mg/kg) | 10 | 255 ± 18.9 | ns | < 0.001 |
| This compound (3 mg/kg) + Scopolamine (1 mg/kg) | 10 | 275 ± 16.5 | ns | < 0.001 |
ns = not significant
Experimental Protocols
Passive Avoidance Test Protocol for Memory Assessment with this compound
This protocol details the methodology for conducting a passive avoidance test to evaluate the effects of this compound on long-term memory in a scopolamine-induced amnesia rodent model.
Materials:
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Passive Avoidance Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild electric shock.
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This compound
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Scopolamine hydrobromide
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Vehicle (e.g., saline or distilled water)
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Rodents (e.g., Wistar rats or C57BL/6 mice)
-
Animal scale
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Syringes and needles for administration
-
Timer
-
70% Ethanol for cleaning
Procedure:
1. Animal Habituation:
- House the animals in the testing room for at least one hour before the experiment to allow for acclimatization.
- Handle the animals for a few minutes each day for 3-5 days prior to the experiment to reduce stress.
2. Drug Administration:
- Prepare fresh solutions of this compound and scopolamine on the day of the experiment.
- Administer this compound (e.g., 1 or 3 mg/kg, intraperitoneally - i.p.) or vehicle 60 minutes before the acquisition trial.
- Administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes before the acquisition trial.
3. Acquisition Trial (Training):
- Place a rodent in the light compartment of the passive avoidance apparatus, facing away from the guillotine door.
- After a 30-second habituation period, open the guillotine door.
- Start the timer and measure the initial latency for the animal to enter the dark compartment with all four paws.
- Once the animal enters the dark compartment, close the guillotine door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).
- Remove the animal from the dark compartment 30 seconds after the shock and return it to its home cage.
- Clean the apparatus thoroughly with 70% ethanol between each animal to remove any olfactory cues.
4. Retention Trial (Testing):
- 24 hours after the acquisition trial, place the animal back into the light compartment.
- After a 30-second habituation period, open the guillotine door.
- Start the timer and record the step-through latency, which is the time it takes for the animal to enter the dark compartment.
- A cut-off time of 300 or 600 seconds is typically used. If the animal does not enter the dark compartment within this time, a maximum latency score is assigned.
- No foot shock is delivered during the retention trial.
5. Data Analysis:
- Record the step-through latencies for all animals in each treatment group.
- Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare the mean latencies between the different treatment groups. A p-value of less than 0.05 is typically considered statistically significant.
Visualizations
Caption: Signaling pathway of the 5-HT6 receptor and the antagonistic action of this compound.
Caption: Experimental workflow for the passive avoidance test with this compound.
References
Application Notes and Protocols for Novel Object Recognition (NOR) Test Following Avn-322 Administration
Application: Assessment of Recognition Memory in Rodent Models
Target Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Introduction
The Novel Object Recognition (NOR) test is a widely utilized behavioral assay to evaluate learning and memory, particularly recognition memory, in rodents.[1][2] The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[1][3] This preference for novelty serves as the basis for memory assessment without the need for external rewards or punishments.[3] The NOR task is particularly valuable in preclinical research for screening compounds that may have nootropic effects or the potential to ameliorate cognitive deficits.
Avn-322 is a novel, orally bioavailable, and highly selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R). Antagonism of the 5-HT6 receptor has emerged as a promising therapeutic strategy for cognitive disorders, including Alzheimer's disease. Preclinical studies have indicated that this compound has cognition-enhancing effects in animal models where cognitive dysfunction was induced by agents like scopolamine and MK-801.
This document provides a detailed protocol for conducting the NOR test to assess the efficacy of this compound in enhancing recognition memory.
Materials and Apparatus
-
Test Arena: A square or circular open field (e.g., 40 x 40 x 40 cm), made of a non-porous material (e.g., Plexiglas) for easy cleaning. The color should be uniform to minimize visual distractions.
-
Objects: Two sets of three identical objects. Objects should be heavy enough that the animal cannot displace them. They should differ in shape, color, and texture, but not have intrinsic rewarding or aversive properties. Example pairs: (A) small glass pyramids, (B) metal cubes.
-
Animal Subjects: Mice or rats, appropriately housed and acclimated to the facility.
-
This compound Compound: Prepared in a suitable vehicle (e.g., saline, distilled water with a small percentage of a solubilizing agent like Tween 80).
-
Vehicle Control Solution: The same solution used to prepare this compound, without the active compound.
-
Video Recording and Analysis System: A camera mounted above the arena and software for tracking the animal's movement and interaction with objects (e.g., EthoVision XT, Noldus).
-
Standard Laboratory Equipment: Syringes for administration, cleaning supplies (70% ethanol), gloves, and timers.
Experimental Protocols
The NOR protocol is typically conducted over two to three days, including habituation, a training/familiarization phase, and a testing phase.
Pre-trial Procedures
-
Animal Acclimation: Acclimate animals to the testing room for at least 30-60 minutes before each session.
-
Object Selection: Before the main experiment, conduct a pilot test to ensure animals do not have an innate preference for any of the objects to be used. Expose naive animals to different pairs of objects and measure exploration time. Objects that are explored equally are suitable for the NOR test.
-
Drug Preparation and Administration:
-
Prepare this compound and vehicle solutions on the day of the experiment.
-
Divide animals into experimental groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the training phase (e.g., 30-60 minutes). This timing should be based on the pharmacokinetic profile of this compound.
-
Habituation Phase (Day 1)
-
Place each animal individually into the empty test arena.
-
Allow the animal to freely explore for 5-10 minutes.
-
The purpose of this phase is to reduce novelty-induced stress and allow the animal to acclimate to the environment.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Training/Familiarization Phase (Day 2)
-
Administer this compound or vehicle control as per the experimental design.
-
After the appropriate pre-treatment interval, place two identical objects (Object A1 and Object A2) in opposite, symmetrical quadrants of the arena.
-
Place the animal in the center of the arena, equidistant from both objects.
-
Allow the animal to explore the objects for a fixed period, typically 5-10 minutes.
-
Record the session using the video tracking system.
-
Return the animal to its home cage.
-
Clean the arena and objects thoroughly.
Test Phase (Day 2 or 3)
-
This phase is conducted after a specific inter-trial interval (ITI), which can range from a short-term memory test (e.g., 1 hour) to a long-term memory test (e.g., 24 hours). For testing potential nootropic effects, a longer ITI (e.g., 24 hours) is often used, as this is when memory in control animals may start to fade.
-
Replace one of the familiar objects with a novel object (Object B). The position of the novel object should be counterbalanced across animals. The arena will now contain one familiar object (A) and one novel object (B).
-
Place the animal back into the center of the arena.
-
Allow the animal to explore for a fixed period (e.g., 5 minutes).
-
Record the session and the time spent exploring each object. Exploration is typically defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.
Data Presentation and Analysis
Quantitative data should be organized to compare the performance of the control and this compound treated groups.
Key Metrics
-
Exploration Time: The total time (in seconds) the animal spends actively exploring each object.
-
Discrimination Index (DI): This is the primary measure of recognition memory. It is calculated as:
-
DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total exploration time for both objects)
-
A positive DI indicates a preference for the novel object, suggesting the animal remembers the familiar one. A DI of zero suggests no preference, and a negative DI indicates a preference for the familiar object.
-
Sample Data Tables
Table 1: Mean Exploration Times (in seconds) During the Test Phase (24-hour ITI)
| Treatment Group | N | Exploration Time - Familiar Object (Mean ± SEM) | Exploration Time - Novel Object (Mean ± SEM) | Total Exploration Time (Mean ± SEM) |
| Vehicle Control | 12 | 15.2 ± 1.8 | 18.5 ± 2.1 | 33.7 ± 3.5 |
| This compound (1 mg/kg) | 12 | 12.8 ± 1.5 | 25.6 ± 2.9 | 38.4 ± 4.1 |
| This compound (3 mg/kg) | 12 | 10.5 ± 1.3 | 31.1 ± 3.4 | 41.6 ± 4.5 |
Table 2: Calculated Discrimination Index (DI) (24-hour ITI)
| Treatment Group | N | Discrimination Index (Mean ± SEM) |
| Vehicle Control | 12 | 0.10 ± 0.04 |
| This compound (1 mg/kg) | 12 | 0.33 ± 0.06* |
| This compound (3 mg/kg) | 12 | 0.50 ± 0.07** |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Visualizations
Experimental Workflow
Caption: Workflow for the Novel Object Recognition test with this compound.
Hypothesized Signaling Pathway of this compound
This compound acts as a 5-HT6 receptor antagonist. Antagonism of these receptors is thought to enhance cholinergic and glutamatergic neurotransmission, which are critical for learning and memory. The following diagram illustrates a hypothesized pathway by which this compound may exert its pro-cognitive effects.
Caption: Hypothesized signaling pathway for this compound's cognitive enhancement.
References
- 1. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Avn-322 in Human Plasma
Abstract
This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Avn-322, a novel therapeutic agent, in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and recovery. This robust method is suitable for high-throughput analysis of this compound in clinical and preclinical studies.
Introduction
This compound is a promising new small molecule drug candidate currently under investigation for [mention a plausible therapeutic area]. Accurate determination of its concentration in plasma is crucial for pharmacokinetic studies, dose-response modeling, and overall drug development. LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed[1][2][3]. This application note presents a detailed protocol for a validated LC-MS/MS method for the quantification of this compound in human plasma, providing researchers, scientists, and drug development professionals with a reliable analytical tool.
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
This compound-d4 (stable isotope-labeled internal standard, purity >99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Waters XBridge C18, 2.1 x 50 mm, 2.5 µm[4][5]
Standard Solutions
-
Stock Solutions (1 mg/mL): this compound and this compound-d4 stock solutions were prepared by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: A series of working solutions of this compound were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. The internal standard working solution (100 ng/mL) was prepared by diluting the this compound-d4 stock solution in the same diluent.
Protocols
Sample Preparation
A simple and efficient protein precipitation method was employed for plasma sample preparation.
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound-d4).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Waters XBridge C18, 2.1 x 50 mm, 2.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | This compound | This compound-d4 (IS) |
| Precursor Ion (m/z) | 323.2 | 327.2 |
| Product Ion (m/z) | 150.1 | 154.1 |
| Collision Energy (eV) | 25 | 25 |
| Declustering Potential (V) | 80 | 80 |
| Ion Source | ESI Positive | ESI Positive |
| IonSpray Voltage (V) | 5500 | 5500 |
| Temperature (°C) | 500 | 500 |
Results and Discussion
Method Validation
The method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to established bioanalytical method validation guidelines.
Linearity and Range
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 105.2 | 7.5 | 103.8 |
| Low QC | 3 | 5.2 | 98.7 | 6.1 | 101.5 |
| Mid QC | 100 | 4.1 | 102.3 | 4.9 | 100.9 |
| High QC | 800 | 3.5 | 99.5 | 4.2 | 98.9 |
Recovery and Matrix Effect
The extraction recovery of this compound was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples with those of neat standards.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 98.2 |
| High QC | 800 | 95.1 | 101.3 |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
A simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method offers high sensitivity, selectivity, and excellent accuracy and precision, making it suitable for routine use in pharmacokinetic and other clinical studies. The short run time allows for high-throughput analysis, which is essential in the drug development process.
References
- 1. rsc.org [rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Avn-322 Formulations for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avn-322 is a potent and highly selective antagonist of the serotonin 5-HT6 receptor, developed for the potential treatment of cognitive dysfunction associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2][3] As a small molecule intended for oral administration, developing a stable and bioavailable formulation is critical for successful in vivo evaluation.[1] Preclinical studies have indicated that this compound possesses high oral bioavailability and favorable penetration of the blood-brain barrier.[3]
These application notes provide a comprehensive guide to preparing this compound formulations for in vivo research. The protocols outlined below are designed to be adaptable, addressing potential solubility challenges common to new chemical entities and ensuring consistent and reliable dosing for pharmacokinetic, pharmacodynamic, and toxicology studies.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the foundation of formulation development. While specific experimental data for this compound's solubility, pKa, and logP are not publicly available, some key information has been identified:
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₀ClN₅O₂S | |
| Molecular Weight | 393.89 g/mol | |
| Compound Type | Small molecule, 5-HT6 receptor antagonist | |
| Administration Route | Oral | |
| Bioavailability | Reported as high |
Given the likelihood of limited aqueous solubility, a tiered approach to formulation development is recommended. This involves starting with the simplest aqueous vehicles and progressing to more complex systems as needed to achieve the desired concentration and stability.
Recommended Formulation Strategies
The selection of an appropriate vehicle is paramount for achieving accurate and reproducible results in in vivo studies. The following strategies are presented in order of increasing complexity. It is recommended to assess the solubility and stability of this compound in these vehicles to determine the most suitable formulation for your specific study requirements.
Tier 1: Aqueous Vehicles
For a compound with unknown solubility, initial testing should begin with simple aqueous vehicles.
-
Protocol 1: Saline or Phosphate-Buffered Saline (PBS)
-
Weigh the required amount of this compound.
-
Add a small volume of sterile saline (0.9% NaCl) or PBS (pH 7.4).
-
Vortex or sonicate the mixture to aid dissolution.
-
Gradually add the remaining vehicle to reach the final desired concentration.
-
Visually inspect for complete dissolution. If the compound does not fully dissolve, a suspension or a more complex vehicle will be necessary.
-
Tier 2: Suspension Formulations
If this compound exhibits poor solubility in aqueous solutions, a uniform suspension can be prepared.
-
Protocol 2: Suspension in Methylcellulose or Carboxymethylcellulose (CMC)
-
Prepare a 0.5% (w/v) solution of methylcellulose or sodium carboxymethylcellulose in purified water. This acts as a suspending agent.
-
Triturate the weighed this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension.
-
Ensure the suspension is uniformly mixed before each administration.
-
Tier 3: Co-Solvent and Surfactant-Based Formulations
For compounds that are poorly soluble, the use of co-solvents and surfactants can significantly enhance solubility.
-
Protocol 3: Co-Solvent/Surfactant Formulation
-
Prepare a vehicle mixture. A commonly used example for preclinical studies is:
-
5% DMSO (Dimethyl sulfoxide)
-
30% PEG300 (Polyethylene glycol 300)
-
5% Tween 80 (Polysorbate 80)
-
60% Saline or PBS
-
-
First, dissolve the weighed this compound in DMSO.
-
Add PEG300 and mix thoroughly until a clear solution is formed.
-
Add Tween 80 and mix again.
-
Finally, add the saline or PBS dropwise while vortexing to prevent precipitation.
-
The final formulation should be a clear solution.
-
Summary of Formulation Vehicles
| Tier | Formulation Vehicle | Composition | Key Advantages |
| 1 | Aqueous Solution | 0.9% Saline or PBS (pH 7.4) | Simple, physiologically compatible. |
| 2 | Aqueous Suspension | 0.5% Methylcellulose or CMC in Water | Suitable for insoluble compounds, easy to prepare. |
| 3 | Co-Solvent/Surfactant Solution | e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline | Enhances solubility for poorly soluble compounds. |
Experimental Workflow for Formulation Preparation and In Vivo Dosing
The following diagram outlines a typical workflow for preparing and administering this compound formulations in a preclinical setting.
Caption: Experimental workflow from dose calculation to post-administration observation.
This compound Mechanism of Action: 5-HT6 Receptor Signaling Pathway
This compound acts as an antagonist at the 5-HT6 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), initiates a downstream signaling cascade. The primary pathway involves the coupling to a stimulatory G-protein (Gαs), which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the ERK (extracellular signal-regulated kinase).
By blocking the binding of serotonin to the 5-HT6 receptor, this compound inhibits this signaling cascade. This antagonism is thought to modulate the release of other neurotransmitters, including acetylcholine and glutamate, which are crucial for cognitive processes.
Caption: Simplified 5-HT6 receptor signaling pathway and the antagonistic action of this compound.
Conclusion
The successful in vivo evaluation of this compound relies on the use of appropriate and well-characterized formulations. The protocols and information provided herein offer a systematic approach to developing formulations for this promising 5-HT6 receptor antagonist. Researchers should begin with the simplest vehicle and only increase complexity as required by the physicochemical properties of the compound. Careful preparation and quality control of the formulation will ensure the generation of reliable and reproducible data in preclinical studies.
References
Troubleshooting & Optimization
potential off-target effects of Avn-322 in vitro
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential in vitro off-target effects of AVN-322. This compound is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R)[1][2][3]. The following resources are designed to address common questions and troubleshooting scenarios that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the human 5-HT6 receptor. It acts as a potent antagonist with high binding affinity in the medium picomolar to low nanomolar range (Kᵢ = 0.389 nM in competitive binding assays and 1.51–3.7 nM in functional assays)[4].
Q2: How selective is this compound for the 5-HT6 receptor?
A2: this compound is a highly selective compound. Preclinical studies have shown that it has a substantially better selectivity index compared to other 5-HT6R antagonists that have been tested in clinical studies[1]. It demonstrates over 2,500-fold selectivity for the 5-HT6R.
Q3: Has this compound been screened for off-target activity?
A3: Yes. An extensive in vitro selectivity profile analysis was performed. This compound was tested against a panel of more than 60 therapeutic targets, including other G-protein coupled receptors (GPCRs), ion channels, and transporters. No significant activities were reported at the concentrations tested.
Q4: Are there any known off-target receptors for this compound?
A4: While generally highly selective, this compound has shown some weak activity at the 5-HT2B receptor. Its selectivity for the 5-HT6 receptor is high over other serotonin receptor subtypes, with the exception of 5-HT2B. Researchers should be aware of this potential interaction in their experimental design and data interpretation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with 5-HT6R antagonism. | The cell line used may express the 5-HT2B receptor, and the observed effect could be due to this compound's weak antagonist activity at this receptor. | 1. Verify Receptor Expression: Check the expression profile of your cell line for the 5-HT2B receptor (HTR2B gene) using qPCR, western blot, or publicly available databases. 2. Use a Selective 5-HT2B Antagonist: As a control experiment, treat cells with a known selective 5-HT2B antagonist to see if it phenocopies or blocks the unexpected effect. 3. Concentration Optimization: Lower the concentration of this compound to the lowest effective dose for 5-HT6R antagonism to minimize potential off-target effects. |
| Inconsistent results between different cell lines. | Different cell lines have varying expression levels of 5-HT6R and potential off-target receptors like 5-HT2B. | 1. Standardize Receptor Expression: Whenever possible, use cell lines with confirmed high expression of 5-HT6R and low or no expression of 5-HT2B. Consider using recombinant cell lines stably expressing only the 5-HT6R. 2. Characterize Cell Lines: Perform baseline characterization of 5-HT receptor expression in all cell lines used in your assays. |
| Assay interference or artifacts. | High concentrations of any small molecule can lead to non-specific effects or assay artifacts. | 1. Confirm with Different Assay: Validate key findings using an orthogonal assay (e.g., if you see an effect in a reporter assay, confirm it with a direct measure of downstream signaling like cAMP levels). 2. Vehicle Control: Ensure you are using an appropriate vehicle control (e.g., DMSO) at the same final concentration as in your this compound-treated samples. |
Data Presentation
This compound Binding Affinity and Selectivity
| Target | Binding Affinity (Kᵢ) | Selectivity vs. 5-HT6R | Reference |
| 5-HT6 Receptor | 0.389 nM | - | |
| 5-HT2B Receptor | Weak activity noted | Lower than for other 5-HT receptors | |
| Panel of >60 other targets | No significant activity | > 2,500-fold |
Experimental Protocols
Protocol: In Vitro Competitive Radioligand Binding Assay for Selectivity Screening
This protocol outlines a general method for assessing the binding of a test compound (like this compound) to a specific receptor, which is fundamental for determining its selectivity profile.
Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT6 receptor and a panel of potential off-target receptors.
Materials:
-
Cell membranes prepared from HEK293 cells (or other suitable host) stably expressing the receptor of interest (e.g., human 5-HT6R).
-
Radioligand specific for the receptor (e.g., [³H]LSD for 5-HT6R).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding control (a high concentration of a known, non-radioactive ligand for the target receptor).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The concentration range should be wide enough to generate a full competition curve (e.g., from 1 pM to 100 µM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Radioligand at a concentration near its Kₔ.
-
Diluted this compound or vehicle control (for total binding) or non-specific binding control.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. avineuro.ru [avineuro.ru]
Avn-322 central nervous system side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avn-322 (also known as BIIB104). The information is based on publicly available data regarding its mechanism of action as a 5-HT6 receptor antagonist and its observed effects in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor. These receptors are almost exclusively located in the central nervous system (CNS), particularly in brain regions associated with cognition, learning, and memory. By blocking these receptors, this compound is thought to modulate multiple neurotransmitter systems, including increasing the levels of acetylcholine and glutamate, which are crucial for cognitive processes.
Q2: What is the reported safety profile of this compound in animal studies?
Publicly available research describes this compound as having a "good safety profile" and "low toxicity" in preclinical animal models.[1] Phase I clinical trials in humans also indicated that the drug was well-tolerated across a range of doses with no adverse events observed.
Q3: Are there any specific central nervous system (CNS) side effects reported for this compound in animal studies?
Detailed, quantitative data on CNS-specific side effects from preclinical animal studies of this compound are not extensively reported in the public domain. This type of data is often proprietary and part of regulatory filings. However, the general class of 5-HT6 receptor antagonists is considered to have a modest side-effect profile. Researchers conducting their own studies should remain vigilant for any behavioral or neurological changes in their animal subjects.
Q4: Have any non-CNS side effects been observed in animal studies with this compound?
One secondary source, summarizing preclinical findings, noted that adverse side effects in rats after a three-month study included a slowing of the heart rate and low blood pressure.[2] The report also mentioned that these effects were less severe than those observed with other existing drugs.[2]
Troubleshooting Guide for Animal Experiments
Issue 1: Unexpected Behavioral Changes in Study Animals
Potential Cause: While this compound is reported to have a good safety profile, unexpected behavioral alterations can occur. As a 5-HT6 receptor antagonist, this compound modulates cholinergic and glutamatergic pathways, which could potentially lead to unforeseen behavioral outcomes in certain experimental contexts.
Troubleshooting Steps:
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Review Dosing and Administration: Double-check the dosage calculations, formulation, and administration route to rule out errors.
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Systematic Behavioral Observation: Implement a standardized functional observational battery (FOB) to systematically assess and quantify any behavioral changes.
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Control Groups: Ensure that the behavior of the this compound treated group is significantly different from that of the vehicle-treated control group.
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Literature Review: Consult literature on other 5-HT6 receptor antagonists to see if similar behavioral phenotypes have been reported.
Issue 2: High Variability in Cognitive Task Performance
Potential Cause: The efficacy of cognitive enhancers can be influenced by a variety of factors including the specific animal model, the cognitive task employed, and baseline cognitive performance.
Troubleshooting Steps:
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Standardize Experimental Conditions: Ensure that all environmental factors (e.g., lighting, noise) and handling procedures are consistent across all animals and testing sessions.
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Animal Model Selection: Verify that the chosen animal model of cognitive impairment is appropriate and has been validated.
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Task Difficulty: Adjust the difficulty of the cognitive task to avoid floor or ceiling effects, where the task is either too hard for any animal to perform well or too easy for any deficits to be detected.
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Baseline Testing: Conduct thorough baseline testing to ensure that all groups have similar cognitive performance before the administration of this compound.
Data Presentation
While specific quantitative data on CNS side effects for this compound from the original preclinical studies are not publicly available, researchers can use the following template to structure their own findings for clear comparison.
Table 1: Summary of CNS-Related Observations in a 3-Month Rat Study with this compound (Template)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Behavioral Observations | ||||
| Home Cage Activity | Normal | Record observations | Record observations | Record observations |
| Handling Reactivity | Normal | Record observations | Record observations | Record observations |
| Functional Observational Battery | ||||
| Gait and Posture | Normal | Record scores | Record scores | Record scores |
| Tremor Score (0-4) | 0 | Record scores | Record scores | Record scores |
| Convulsion Score (0-4) | 0 | Record scores | Record scores | Record scores |
| Motor Activity | ||||
| Total Distance Traveled (cm) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Neurological Examination | ||||
| Pupillary Reflex | Normal | Record observations | Record observations | Record observations |
| Startle Response | Normal | Record observations | Record observations | Record observations |
Experimental Protocols
The following is a generalized protocol for a preclinical CNS safety pharmacology study in rats, based on standard industry and regulatory guidelines. This can be adapted for studies with this compound.
Protocol: CNS Safety Pharmacology Assessment in Rats
1. Objective: To evaluate the potential central nervous system side effects of this compound following a single oral administration in rats.
2. Animals:
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Species: Sprague-Dawley rats
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Age: 8-10 weeks
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Sex: Equal numbers of males and females
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Housing: Standard laboratory conditions with a 12-hour light/dark cycle, food and water ad libitum.
3. Experimental Groups:
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Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
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Group 2: this compound (Low dose)
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Group 3: this compound (Mid dose)
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Group 4: this compound (High dose)
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Group 5: Positive control (a compound with known CNS effects, e.g., chlorpromazine)
4. Administration:
-
Route: Oral gavage
-
Volume: 10 mL/kg
5. Assessments (performed at baseline and at multiple time points post-dose):
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Modified Irwin Test: A comprehensive assessment of behavioral and physiological parameters, including appearance, posture, gait, grooming, reactivity, and autonomic signs.
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Locomotor Activity: Measurement of spontaneous activity in an open field arena using an automated tracking system.
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Motor Coordination: Assessment of motor coordination and balance using a rotarod apparatus.
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Body Temperature: Measurement of core body temperature using a rectal probe.
6. Data Analysis:
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Behavioral scores from the Irwin test will be analyzed using non-parametric statistical tests.
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Locomotor activity, rotarod performance, and body temperature data will be analyzed using ANOVA followed by appropriate post-hoc tests.
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A p-value of <0.05 will be considered statistically significant.
Visualizations
References
Preclinical Cardiovascular Safety of Avn-322: Limited Public Data Available
Researchers and drug development professionals seeking detailed information on the preclinical cardiovascular safety profile of Avn-322 will find publicly available data to be limited. While a key publication describes this compound as having a "good safety profile," specific quantitative results from crucial preclinical cardiovascular safety studies do not appear to be publicly accessible at this time.[1]
This lack of detailed public information prevents the creation of a comprehensive technical support center with troubleshooting guides and in-depth FAQs as requested. Such a resource would require access to specific data from a standard battery of preclinical cardiovascular safety assessments.
Information Required for a Comprehensive Safety Assessment
A thorough evaluation of the cardiovascular risk of a new chemical entity like this compound in preclinical models typically involves a series of well-defined in vitro and in vivo studies. The data generated from these experiments are essential for predicting potential cardiovascular adverse effects in humans. Key studies and the type of data required include:
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hERG (human Ether-a-go-go-Related Gene) Assay: This in vitro assay is a critical component of cardiovascular safety testing. It assesses the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of Torsades de Pointes (TdP), a life-threatening cardiac arrhythmia. Quantitative data from this assay, such as the IC50 value (the concentration at which 50% of the channel's activity is inhibited), is crucial.
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In Vivo Cardiovascular Telemetry Studies: These studies are typically conducted in conscious, freely moving large animals (e.g., dogs, non-human primates) to monitor cardiovascular parameters continuously over a period. This provides a more integrated assessment of a drug's effects on the cardiovascular system. Essential data from these studies include:
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Blood Pressure: Mean arterial pressure (MAP), systolic, and diastolic blood pressure measurements.
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Heart Rate: Continuous heart rate monitoring.
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Electrocardiogram (ECG) Parameters: Detailed analysis of the ECG waveform, including the PR interval, QRS duration, and the corrected QT interval (e.g., QTcF, QTcB).
-
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Other In Vitro Ion Channel Screening: A broader panel of cardiac ion channels (e.g., sodium, calcium channels) may be screened to provide a more complete picture of the compound's electrophysiological effects.
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Hemodynamic Assessments: In some cases, more detailed hemodynamic studies in anesthetized animals may be performed to evaluate effects on cardiac output, contractility, and vascular resistance.
Troubleshooting and FAQs: A Hypothetical Framework
Without the specific data for this compound, a detailed, practical troubleshooting guide cannot be constructed. However, a general framework for such a guide, based on common issues encountered in preclinical cardiovascular safety experiments, can be outlined.
Frequently Asked Questions (FAQs) - General Guidance
| Question | Answer |
| What is the first step if we observe a potential signal in our in vitro hERG assay? | The initial step is to confirm the finding by repeating the experiment, ensuring proper experimental conduct, and verifying the concentration of the test article. If the signal is confirmed, the next steps would involve determining a clear dose-response relationship and assessing the potency of the hERG inhibition. |
| Our telemetry data shows a statistically significant but small change in blood pressure. How do we interpret this? | The biological relevance of a statistically significant change needs to be considered in the context of the magnitude of the change, the dose at which it occurs, and whether it is accompanied by other cardiovascular effects. Comparison to the expected therapeutic exposure is also critical. |
| We are seeing variability in our ECG recordings in conscious animals. What are some common causes? | Common causes of ECG variability in telemetry studies include animal movement, stress, and the quality of the implanted device and electrodes. It is important to have a stable baseline recording and to ensure proper animal acclimation and handling. |
| How do we put the in vitro and in vivo cardiovascular safety findings into context for human risk assessment? | The integrated risk assessment involves comparing the concentrations at which cardiovascular effects are observed in preclinical studies to the expected therapeutic plasma concentrations in humans. A sufficient safety margin between the preclinical effect levels and the clinical exposure is a key consideration. |
Visualizing the Preclinical Cardiovascular Safety Workflow
To aid researchers in understanding the typical process, the following diagrams illustrate a standard workflow for assessing cardiovascular safety and the signaling pathways involved in cardiac action potential.
Caption: Preclinical cardiovascular safety assessment workflow.
Caption: Key ion channels in the cardiac action potential.
References
AVN-322 Phase 2 Clinical Trial Discontinuation: A Technical Overview
For researchers, scientists, and drug development professionals, the discontinuation of a clinical trial can raise numerous questions regarding the underlying science, experimental design, and future directions. This technical support center provides a detailed analysis of the available information surrounding the discontinuation of the Phase 2 clinical trial for AVN-322, a selective 5-HT6 receptor antagonist developed by Avineuro Pharmaceuticals for the treatment of Alzheimer's disease.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound?
This compound is a potent and selective antagonist of the serotonin 5-HT6 receptor.[1][2][3] These receptors are primarily located in the central nervous system and are thought to be involved in cognitive processes.[4] The therapeutic hypothesis was that by blocking 5-HT6 receptors, this compound would modulate multiple neurotransmitter systems, including acetylcholine and glutamate, leading to an improvement in cognitive function in patients with Alzheimer's disease.
Q2: What was the outcome of the Phase 1 clinical trial for this compound?
The Phase 1 clinical trial for this compound was completed in the spring of 2010. The results indicated that the drug was well-tolerated across a range of doses, and no adverse events were observed.[1] Following the positive outcome of the Phase 1 study, Avineuro Pharmaceuticals announced plans to initiate a Phase 2 clinical trial.
Q3: Why was the Phase 2 clinical trial for this compound discontinued?
While there was no official, detailed press release from Avineuro Pharmaceuticals specifying the exact reasons for the discontinuation of the this compound Phase 2 trial in 2013, the broader context of Alzheimer's drug development at the time provides strong indications. The primary likely reasons are:
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Lack of Efficacy of the Drug Class: Several other 5-HT6 receptor antagonists, which were further along in clinical development, failed to demonstrate a statistically significant improvement in cognitive function in larger Phase 3 trials. This high rate of failure for the entire drug class likely influenced the decision to halt the development of this compound.
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Strategic Shift in Company Focus: Around the same period, Avineuro Pharmaceuticals was also developing another 5-HT6 receptor antagonist, AVN-211, for the treatment of schizophrenia. In July 2013, the company announced the initiation of a Phase 2b clinical study for AVN-211. This suggests a potential strategic decision to allocate resources to what may have been perceived as a more promising program.
Q4: Were there any safety concerns with this compound?
Based on the available information from the completed Phase 1 trial, this compound was reported to be safe and well-tolerated. The discontinuation is therefore more likely linked to efficacy and strategic considerations rather than safety issues.
Troubleshooting and Experimental Design Considerations
For researchers working on similar compounds or in the Alzheimer's disease space, the discontinuation of the this compound trial offers several learning opportunities.
Troubleshooting Guide for 5-HT6 Receptor Antagonist Programs
| Issue | Potential Cause | Troubleshooting/Next Steps |
| Lack of Efficacy in Mid- to Late-Stage Trials | The 5-HT6 receptor may not be a viable primary target for cognitive enhancement in Alzheimer's disease. The pro-cholinergic effects may be insufficient to overcome the complex pathology of the disease. | - Re-evaluate the role of the 5-HT6 receptor in the context of Alzheimer's pathology.- Explore combination therapies with agents targeting other pathways (e.g., amyloid, tau).- Investigate patient stratification strategies to identify potential responder populations. |
| Difficulty in Translating Preclinical to Clinical Efficacy | Animal models of cognitive impairment may not accurately reflect the multifaceted nature of Alzheimer's disease in humans. | - Develop and validate more predictive preclinical models.- Utilize a broader range of behavioral and biomarker endpoints in preclinical studies. |
| Competitive Landscape and Strategic Prioritization | The failure of competitor drugs in the same class can impact the perceived viability of a development program. | - Continuously monitor the clinical trial landscape for related compounds.- Establish clear go/no-go criteria based on both internal data and external factors. |
Experimental Protocols: A Hypothetical Phase 2 Design
While the specific protocol for the discontinued this compound Phase 2 trial is not publicly available, a typical design for such a study would have likely included the following elements:
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group study. |
| Patient Population | Patients with mild to moderate Alzheimer's disease, confirmed by clinical diagnosis and potentially by amyloid PET or CSF biomarkers. |
| Intervention | This compound administered orally at one or more dose levels versus a placebo. |
| Primary Endpoints | - Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).- Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB). |
| Secondary Endpoints | - Activities of Daily Living (ADL) scales.- Neuropsychiatric Inventory (NPI).- Safety and tolerability assessments. |
| Biomarker Analysis | - Cerebrospinal fluid (CSF) levels of Aβ42, total tau, and p-tau.- Volumetric MRI to assess changes in brain structure. |
Visualizing the Scientific Rationale and Development Pathway
To further understand the context of the this compound program, the following diagrams illustrate the proposed signaling pathway and the typical clinical development workflow.
Caption: Proposed signaling pathway of this compound as a 5-HT6 receptor antagonist.
References
- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avineuro Reports Positive Phase I Clinical Trial Results On this compound, Potent Small Molecule For Treatment Of Alzheimer’s Disease - BioSpace [biospace.com]
- 3. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Clinical Development of Avn-322: A Technical Support Center
For researchers, scientists, and drug development professionals investigating Avn-322, this technical support center provides troubleshooting guidance and frequently asked questions. The information is based on available preclinical and Phase I clinical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, potent, and highly selective antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor.[1][2][3] The 5-HT6 receptor is primarily expressed in the brain and is involved in the modulation of multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, which are implicated in learning and memory.[1] By blocking the 5-HT6 receptor, this compound is hypothesized to enhance cognitive function, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia.[1]
Q2: What were the key findings from the Phase I clinical trial of this compound?
The Phase I clinical trial of this compound demonstrated that the compound was well-tolerated across a wide range of doses. No adverse events were observed during these initial human studies. Following these positive results, Avineuro Pharmaceuticals had planned to initiate Phase II clinical trials.
Q3: Why were the Phase II clinical trials for this compound discontinued?
The plan for further trials with this compound was discontinued in 2013. While the specific reasons for this discontinuation are not publicly detailed, it is not uncommon in the pharmaceutical industry for development programs to be halted for a variety of strategic, financial, or portfolio prioritization reasons, even after promising early-phase results.
Q4: What were the reported preclinical efficacy findings for this compound?
Preclinical studies in animal models demonstrated that this compound has a clear cognition-enhancing effect. It was shown to significantly restore cognitive dysfunction induced by scopolamine and MK-801. Additionally, these studies indicated its potential as an antipsychotic agent.
Troubleshooting Guide for Preclinical and Clinical Research
Issue 1: Difficulty in establishing optimal dosing for cognitive enhancement in animal models.
-
Troubleshooting Steps:
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Review Pharmacokinetics: this compound demonstrated high oral bioavailability and favorable blood-brain barrier penetration in preclinical models. Ensure that the dose range being tested achieves adequate central nervous system exposure.
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Dose-Response Curve: Generate a comprehensive dose-response curve to identify the minimal effective dose and the dose at which efficacy plateaus or adverse effects emerge.
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Behavioral Paradigm Selection: The choice of behavioral maze or task is critical. The Morris water maze and passive avoidance tests have been successfully used to demonstrate the effects of 5-HT6 receptor antagonists.
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Issue 2: Translating preclinical cognitive enhancement to clinical trial endpoints.
-
Troubleshooting Steps:
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Endpoint Selection: For Alzheimer's disease trials, standard cognitive scales such as the ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale) and functional scales like the ADCS-ADL (Alzheimer's Disease Cooperative Study-Activities of Daily Living) are conventional. However, consider more sensitive or domain-specific cognitive tests that may better capture the effects of a 5-HT6 receptor antagonist.
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Patient Population: The stage of Alzheimer's disease in the study population is a critical factor. 5-HT6 receptor antagonists may be more effective in earlier stages of the disease where synaptic dysfunction is less severe.
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Biomarker Strategy: Incorporate biomarkers to assess target engagement and downstream effects. This could include cerebrospinal fluid (CSF) analysis of neurotransmitter levels or functional neuroimaging to measure changes in brain activity.
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Preclinical Pharmacokinetic and Efficacy Data Summary
| Parameter | Species | Result | Reference |
| Binding Affinity | In vitro | Medium picomolar range | |
| Selectivity | In vitro | Substantially better selectivity index than reference drug candidates | |
| Oral Bioavailability | Animals | High | |
| Blood-Brain Barrier Penetration | Animals | Favorable | |
| Cognitive Enhancement | Animal Models | Significantly restored scopolamine- and MK-801-induced cognitive dysfunction | |
| Antipsychotic Potential | Animal Models | Demonstrated antipsychotic potential | |
| Toxicity | Mice, Rats, Dogs, Monkeys | Generally low toxicity. Some adverse effects (slowing of heart rate, low blood pressure) in rats after three months at higher doses. |
Visualizing the Proposed Mechanism of Action
The following diagram illustrates the hypothesized signaling pathway through which this compound, as a 5-HT6 receptor antagonist, may exert its pro-cognitive effects.
Caption: Proposed signaling pathway of this compound as a 5-HT6 receptor antagonist.
References
Technical Support Center: AVN-322 Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVN-322, a selective 5-HT6 receptor antagonist. The information provided is intended to help overcome potential limitations in experimental design and address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small molecule antagonist of the serotonin 6 (5-HT6) receptor.[1][2] In preclinical studies, it has demonstrated the ability to improve cognitive function in animal models by blocking the 5-HT6 receptor, which is thought to modulate the activity of other neurotransmitter systems involved in learning and memory, such as the cholinergic system.[3]
Q2: What are the known pharmacokinetic properties of this compound?
Preclinical data indicates that this compound has high oral bioavailability and favorable penetration of the blood-brain barrier (BBB).[3] It was well-tolerated in a wide range of doses during Phase I clinical trials with no adverse events observed.[4]
Q3: Why was the clinical development of this compound discontinued?
While this compound showed a good safety profile in Phase I clinical trials, plans for Phase II trials were discontinued. The specific reasons for this decision have not been publicly detailed. It is important to note that the development of many 5-HT6 receptor antagonists for Alzheimer's disease has been challenging, with several candidates failing to show efficacy in late-stage clinical trials.
Q4: What are the main challenges in designing experiments with 5-HT6 receptor antagonists like this compound?
A significant challenge is the complex pharmacology of the 5-HT6 receptor itself. Paradoxically, both antagonists and agonists of this receptor have been reported to have pro-cognitive effects in animal models. This suggests that the downstream effects are highly dependent on the specific experimental context. Furthermore, translating cognitive enhancement observed in animal models to clinical efficacy in humans has been a major hurdle for this class of drugs.
Q5: Are there any known issues with the solubility or stability of this compound?
Troubleshooting Guides
In Vitro Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in receptor binding or functional assay results | - Inconsistent cell passage number or health- Reagent instability- Pipetting errors- Edge effects in microplates | - Use cells within a consistent and low passage number range.- Prepare fresh reagents and buffers for each experiment.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Avoid using the outer wells of microplates or fill them with a blank solution. |
| Low signal-to-noise ratio in functional assays (e.g., cAMP measurement) | - Low receptor expression in the cell line- Suboptimal assay conditions (e.g., incubation time, temperature)- Inappropriate agonist concentration | - Verify receptor expression levels using techniques like qPCR or Western blot.- Optimize assay parameters through a systematic series of experiments.- Perform a dose-response curve for the agonist to determine the optimal concentration for stimulation. |
| Unexpected or paradoxical results (e.g., agonist-like effects from an antagonist) | - Off-target effects of the compound at high concentrations- Complex downstream signaling of the 5-HT6 receptor- Presence of endogenous ligands in the assay system | - Test this compound against a panel of other receptors to assess selectivity.- Consider that 5-HT6 receptor blockade can have complex effects on different neural circuits.- Use charcoal-stripped serum in cell culture media to remove endogenous serotonin. |
In Vivo / Animal Model Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of cognitive enhancement in animal models | - Inappropriate animal model for the specific cognitive domain being tested- Insufficient drug exposure in the brain- High baseline performance of control animals ("ceiling effect") | - Select animal models that are sensitive to the effects of 5-HT6 receptor modulation.- Conduct pharmacokinetic studies to confirm adequate brain penetration of this compound at the tested dose.- Increase the cognitive challenge of the task to avoid ceiling effects. |
| High inter-individual variability in behavioral responses | - Genetic variability within the animal strain- Environmental stressors affecting animal behavior- Inconsistent handling and testing procedures | - Use genetically homogeneous animal strains.- Acclimatize animals to the housing and testing environment.- Standardize all experimental procedures and ensure all experimenters are properly trained. |
| Adverse effects or unexpected behavioral changes | - Off-target pharmacological effects at the administered dose- Poor tolerability of the vehicle solution- Stress induced by the administration procedure | - Perform a dose-response study to identify the optimal therapeutic window.- Test the vehicle alone to rule out any confounding effects.- Habituate animals to the administration procedure before the start of the experiment. |
Experimental Protocols
Note: Detailed, specific experimental protocols for this compound are not publicly available. The following are generalized protocols based on standard methods for evaluating 5-HT6 receptor antagonists.
1. In Vitro Receptor Binding Assay (Radioligand Displacement)
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Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.
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Materials:
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Cell membranes expressing the human 5-HT6 receptor.
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Radioligand (e.g., [3H]-LSD or a selective 5-HT6 radioligand).
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This compound.
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Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
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Scintillation fluid and counter.
-
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Methodology:
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Prepare serial dilutions of this compound.
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In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
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Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known 5-HT6 ligand).
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Incubate at room temperature for a specified time (e.g., 60 minutes).
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Harvest the membranes onto filter mats using a cell harvester and wash with cold binding buffer.
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Allow the filters to dry, add scintillation fluid, and count the radioactivity.
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Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. In Vivo Cognitive Enhancement Study (Novel Object Recognition Test)
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Objective: To assess the effect of this compound on recognition memory in rodents.
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Materials:
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Rodents (mice or rats).
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This compound.
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Vehicle (e.g., saline, DMSO/Tween/saline mixture).
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Open field arena.
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Two identical objects (e.g., small plastic toys).
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One novel object.
-
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Methodology:
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Habituation: Acclimatize the animals to the testing room and the open field arena for several days.
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Administration: Administer this compound or vehicle orally at a specified time before the training session (e.g., 30-60 minutes).
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Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).
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Inter-trial Interval: Return the animal to its home cage for a specified duration (e.g., 1-24 hours).
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Testing Phase: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring the novel object versus the familiar object.
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Data Analysis: Calculate a discrimination index (e.g., (Time exploring novel - Time exploring familiar) / (Total exploration time)). A higher index in the this compound treated group compared to the vehicle group indicates improved recognition memory.
-
Visualizations
Caption: Proposed signaling pathway for this compound mediated cognitive enhancement.
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: Logical relationship of this compound's development from preclinical to clinical stages.
References
Technical Support Center: Avn-322 Drug-Drug Interaction Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating potential drug-drug interactions with Avn-322, a selective 5-HT6 receptor antagonist. The information is presented in a question-and-answer format to directly address common issues encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how might this lead to pharmacodynamic drug interactions?
A1: this compound is a selective antagonist of the serotonin 5-HT6 receptor.[1][2][3] This receptor is primarily expressed in the central nervous system and is involved in modulating the activity of several neurotransmitter systems, including cholinergic and glutamatergic pathways.[4] Blockade of the 5-HT6 receptor by this compound is thought to enhance cognitive function by increasing the release of acetylcholine and glutamate.
Pharmacodynamic interactions can occur when this compound is co-administered with other drugs that act on these same neurotransmitter systems. For example, co-administration with acetylcholinesterase inhibitors (e.g., donepezil, rivastigmine) could lead to an additive or synergistic effect on cholinergic signaling. Conversely, drugs with anticholinergic properties could counteract the therapeutic effects of this compound.
Q2: What are the likely metabolic pathways for this compound and the potential for pharmacokinetic drug interactions?
A2: While specific data on the metabolism of this compound is not publicly available, compounds of this nature are often metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The specific CYP isoenzymes responsible for this compound metabolism have not been detailed in the available literature. However, it is crucial to identify these pathways to predict pharmacokinetic drug-drug interactions.
Potential interactions can arise from:
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CYP Inhibition: Co-administration with a drug that inhibits the primary metabolizing enzyme for this compound could lead to increased plasma concentrations of this compound, potentially increasing the risk of adverse effects.
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CYP Induction: Co-administration with a drug that induces the primary metabolizing enzyme for this compound could lead to decreased plasma concentrations of this compound, potentially reducing its efficacy.
Q3: What are some common classes of drugs that might interact with this compound?
A3: Based on its mechanism of action and the general metabolism of similar compounds, researchers should be vigilant for potential interactions with the following drug classes:
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CNS Depressants: (e.g., benzodiazepines, opioids, alcohol) - Potential for additive sedative effects.
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Antipsychotics: Many antipsychotic drugs have complex pharmacological profiles, including effects on various serotonin receptors, which could lead to unpredictable pharmacodynamic interactions.
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Antidepressants: Particularly Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), which can alter serotonin levels and potentially interact with 5-HT6 receptor antagonists.
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Acetylcholinesterase Inhibitors: (e.g., donepezil, galantamine) - Potential for synergistic effects on cognition, but also increased risk of cholinergic side effects.
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Anticholinergic Agents: (e.g., diphenhydramine, oxybutynin) - Potential to antagonize the pro-cognitive effects of this compound.
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Known CYP Inhibitors and Inducers: See the tables below for examples. The specific relevance of these will depend on the primary metabolic pathways of this compound, which need to be determined experimentally.
Troubleshooting Guides
Problem: Unexpectedly high or low levels of this compound in plasma samples during in vivo experiments.
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Possible Cause 1 (High Levels): Co-administration of a CYP inhibitor.
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Troubleshooting Step: Review all co-administered compounds to identify any known inhibitors of common drug-metabolizing CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C19). If a potential inhibitor is identified, consider a washout period or using a different compound. If the co-administered compound is essential, conduct an in vitro experiment to assess its inhibitory potential on this compound metabolism.
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Possible Cause 2 (Low Levels): Co-administration of a CYP inducer.
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Troubleshooting Step: Review all co-administered compounds for known CYP inducers (e.g., rifampin, carbamazepine, St. John's Wort). If an inducer is present, consider alternative compounds or increasing the dose of this compound after careful dose-response evaluation. An in vitro induction assay can confirm the inducing potential of the co-administered drug on the enzymes metabolizing this compound.
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Problem: Inconsistent or unexpected behavioral effects in animal models when this compound is co-administered with another drug.
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Possible Cause: Pharmacodynamic interaction.
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Troubleshooting Step: Carefully analyze the mechanism of action of the co-administered drug. Does it affect cholinergic, glutamatergic, or other neurotransmitter systems that are also modulated by this compound? Consider conducting experiments with dose-response curves for both drugs alone and in combination to characterize the nature of the interaction (e.g., additive, synergistic, or antagonistic).
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Data Presentation
Table 1: Common Cytochrome P450 Inducers and their Potential Impact on this compound
| Inducer | Primary CYP Enzymes Induced | Potential Effect on this compound Plasma Concentration |
| Rifampin | CYP3A4, CYP2C9, CYP2C19 | Significant Decrease |
| Carbamazepine | CYP3A4, CYP1A2, CYP2C9 | Decrease |
| Phenytoin | CYP3A4, CYP2C9 | Decrease |
| Phenobarbital | CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP3A4 | Decrease |
| St. John's Wort | CYP3A4, CYP2C19, CYP2C9 | Decrease |
Table 2: Common Cytochrome P450 Inhibitors and their Potential Impact on this compound
| Inhibitor | Primary CYP Enzymes Inhibited | Potential Effect on this compound Plasma Concentration |
| Ketoconazole | CYP3A4 (Strong) | Significant Increase |
| Itraconazole | CYP3A4 (Strong) | Significant Increase |
| Ritonavir | CYP3A4 (Strong), CYP2D6 (Moderate) | Significant Increase |
| Clarithromycin | CYP3A4 (Strong) | Significant Increase |
| Fluoxetine | CYP2D6 (Strong), CYP2C19 (Moderate) | Increase |
| Paroxetine | CYP2D6 (Strong) | Increase |
| Grapefruit Juice | CYP3A4 (in the gut) | Increase (oral administration) |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Metabolism by Cytochrome P450 Isoforms
Objective: To identify the specific CYP450 isoforms responsible for the metabolism of this compound.
Methodology:
-
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
Recombinant human CYP isoforms (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4)
-
NADPH regenerating system
-
Specific chemical inhibitors for each CYP isoform (e.g., furafylline for CYP1A2, quinidine for CYP2D6, ketoconazole for CYP3A4)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Incubation with Human Liver Microsomes: Incubate this compound with pooled human liver microsomes in the presence of an NADPH regenerating system. Analyze the depletion of the parent compound over time to determine the rate of metabolism.
-
Incubation with Recombinant CYP Isoforms: Incubate this compound with individual recombinant human CYP isoforms to identify which enzymes are capable of metabolizing the compound.
-
Chemical Inhibition Assay: Incubate this compound with human liver microsomes in the presence and absence of specific CYP inhibitors. A significant reduction in the metabolism of this compound in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform.
-
-
Data Analysis:
-
Calculate the rate of this compound depletion for each condition.
-
Compare the metabolic rates between different recombinant CYPs.
-
Determine the percentage of inhibition for each chemical inhibitor.
-
Protocol 2: In Vitro CYP Inhibition Assay for a Co-administered Drug on this compound Metabolism
Objective: To determine if a co-administered drug inhibits the metabolism of this compound.
Methodology:
-
Materials:
-
This compound
-
Test compound (potential inhibitor)
-
Human liver microsomes
-
NADPH regenerating system
-
LC-MS/MS system
-
-
Procedure:
-
Pre-incubate human liver microsomes with a range of concentrations of the test compound.
-
Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.
-
After a specified incubation time, quench the reaction.
-
Analyze the concentration of a specific metabolite of this compound or the remaining concentration of this compound.
-
-
Data Analysis:
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of this compound metabolism). This value can be used to predict the potential for a clinically significant drug-drug interaction.
-
Mandatory Visualizations
Caption: Pharmacodynamic interaction pathway of this compound.
Caption: Workflow for in vitro CYP inhibition assay.
Caption: Troubleshooting logic for unexpected this compound plasma levels.
References
- 1. This compound is a safe orally bio-available potent and highly selective antagonist of 5-HT6R with demonstrated ability to improve impaired memory in animal models | AlzPED [alzped.nia.nih.gov]
- 2. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
addressing variability in Avn-322 behavioral study results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in behavioral study results involving Avn-322. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Variability in behavioral studies can arise from a multitude of factors. This section provides a structured approach to identifying and mitigating common issues.
Issue 1: Inconsistent Baseline Behavior Across Animals
High variability in the baseline (vehicle-treated) group can mask the true effect of this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Genetic Drift | Ensure all animals are from a reliable, consistent genetic background.[1] |
| Environmental Stressors | Standardize housing conditions (e.g., light/dark cycle, temperature, cage enrichment). Minimize noise and olfactory disturbances in the testing rooms.[2][3] |
| Handling-Induced Anxiety | Habituate animals to the experimenter and the testing room for a sufficient period before the experiment begins.[2] |
| Age and Sex Differences | Use a narrow age range and, unless studying sex-specific effects, use animals of a single sex. Hormonal cycles in females can be a source of variability.[4] |
Issue 2: High Inter-animal Variability Within Treatment Groups
Even with a consistent baseline, significant variability within the this compound treated groups can obscure a clear dose-response relationship.
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate Dosing | Verify the concentration and stability of the this compound solution. Ensure precise administration techniques (e.g., oral gavage, intraperitoneal injection). |
| Pharmacokinetic Variability | Consider the route of administration and the time between dosing and testing to ensure peak plasma and brain concentrations coincide with the behavioral assay. |
| Differential Drug Metabolism | Be aware of potential differences in drug metabolism between individual animals. |
Issue 3: Lack of Expected Dose-Response
A flat or inverted-U dose-response curve can be challenging to interpret.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Dose Range | Conduct a pilot study with a wider range of doses to identify the optimal therapeutic window. |
| Ceiling or Floor Effects | The behavioral task may be too easy (ceiling effect) or too difficult (floor effect), preventing the detection of drug-induced changes. Adjust task parameters to increase sensitivity. |
| Off-Target Effects at High Doses | High concentrations of this compound may lead to engagement with secondary targets, causing unexpected behavioral outcomes. |
Frequently Asked Questions (FAQs)
Q1: What are the most common behavioral assays used to assess the efficacy of 5-HT6 receptor antagonists like this compound?
A1: The most common assays include the Novel Object Recognition (NOR) test for learning and memory, the Morris Water Maze (MWM) for spatial learning and memory, and the Elevated Plus Maze (EPM) to assess anxiety-related behaviors.
Q2: How does the mechanism of action of this compound relate to its effects in behavioral models?
A2: this compound is a 5-HT6 receptor antagonist. Blockade of these receptors is thought to enhance cognitive function by increasing cholinergic and glutamatergic neurotransmission in brain regions associated with learning and memory.
Q3: What are some key environmental factors that can influence the results of behavioral studies with this compound?
A3: Environmental factors are critical. These include lighting conditions in the testing room, ambient noise, time of day of testing, and the stress levels of the animals.
Q4: How can I be sure that the observed behavioral effects are due to the cognitive-enhancing properties of this compound and not just changes in motor activity?
A4: It is crucial to include control measures for motor activity. For example, in the NOR test, the total distance moved can be quantified. In the MWM, swim speed should be recorded.
Q5: What is the best way to handle "non-responder" animals in my analysis?
A5: The presence of non-responders should be documented. It is important to establish clear, pre-defined criteria for identifying non-responders before the study begins. The exclusion of any data should be justified and transparently reported.
Experimental Protocols
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Methodology:
-
Habituation: Individually habituate each animal to the testing arena (e.g., a 40x40x40 cm open field) for 10 minutes for 2-3 consecutive days.
-
Familiarization/Training: Place two identical objects in the arena and allow the animal to explore for a pre-determined amount of time (e.g., 5-10 minutes).
-
Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for 5 minutes. Exploration is typically defined as the animal's nose being within 2 cm of the object.
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Methodology:
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water at one of four quasi-random starting positions.
-
Allow the animal to swim and find the hidden platform. If the platform is not found within 60-90 seconds, gently guide the animal to it.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Key metrics include escape latency during acquisition and the percentage of time spent in the target quadrant during the probe trial.
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms.
-
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms is interpreted as an anxiolytic-like effect.
Visualizations
Caption: Simplified signaling pathway of this compound.
References
- 1. How to Make Studies of Animal Behavior More Reliable | Psychology Today [psychologytoday.com]
- 2. A review of the validity and variability of the elevated plus-maze as an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to AVN-322 and Other 5-HT6 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 6 (5-HT6) receptor has emerged as a promising target in the pursuit of novel therapeutics for cognitive disorders, particularly Alzheimer's disease and schizophrenia. Antagonism of this receptor is believed to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, thereby enhancing cognitive function. This guide provides a comparative analysis of AVN-322, a potent and selective 5-HT6 receptor antagonist, against other notable antagonists that have been evaluated in clinical trials: Idalopirdine and Intepirdine. While this compound showed promise in early clinical development, both Idalopirdine and Intepirdine ultimately failed to meet their primary endpoints in Phase 3 trials, offering valuable insights into the complexities of targeting the 5-HT6 receptor.
Mechanism of Action: 5-HT6 Receptor Antagonism
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) almost exclusively expressed in the central nervous system (CNS), with high densities in regions crucial for learning and memory, such as the hippocampus and cortex. Its activation by serotonin (5-HT) modulates the activity of various neuronal circuits. Blockade of the 5-HT6 receptor by antagonists like this compound, Idalopirdine, and Intepirdine is hypothesized to enhance cognitive function primarily by disinhibiting the release of acetylcholine and glutamate, two key neurotransmitters for memory and learning.
Figure 1: Simplified signaling pathway of 5-HT6 receptor antagonism.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound, Idalopirdine, and Intepirdine, focusing on their binding affinity, selectivity, pharmacokinetic properties, and efficacy in preclinical models. It is important to note that a direct head-to-head comparison is challenging due to variations in experimental designs and the limited availability of publicly accessible data for all compounds.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | 5-HT6 Receptor Affinity (Ki) | Selectivity Profile |
| This compound | 0.389 nM[1] | >2,500-fold selectivity for 5-HT6R.[1] Some affinity for the 5-HT2B receptor.[1] |
| Idalopirdine (Lu AE58054) | 0.83 nM[2] | >50-fold selectivity over 70 other targets, with some affinity for adrenergic alpha(1A)- and alpha(1B)-adrenoreceptors.[2] |
| Intepirdine (SB-742457) | pKi of 9.63 (>100-fold selectivity) | Highly selective with >100-fold selectivity over a wide range of other receptors. |
Table 2: Preclinical Pharmacokinetic Profile
| Compound | Species | Administration | Key Findings |
| This compound | Rodents | Oral | High oral bioavailability and favorable blood-brain barrier (BBB) penetration. |
| Idalopirdine | Rat | Intravenous | Plasma concentrations of idalopirdine increased dose-dependently. |
| Intepirdine | Rat | Not Specified | Reported to reverse experimentally induced and age-related learning deficits. |
Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC are not consistently available in the public domain for all compounds, precluding a direct quantitative comparison.
Table 3: Preclinical Efficacy in Cognitive Impairment Models
| Compound | Animal Model | Inducing Agent | Key Efficacy Findings |
| This compound | Rat | Scopolamine, MK-801 | Significantly restored cognitive dysfunction. In some measures, more effective than memantine and tacrine. |
| Idalopirdine | Rat | Phencyclidine (PCP) | Reversed cognitive impairment in a novel object recognition task. |
| Intepirdine | Rat | Experimentally induced | Reversed learning deficits. |
Clinical Development and Outcomes
While preclinical data for all three compounds demonstrated procognitive effects, their clinical development trajectories diverged significantly.
-
This compound: Successfully completed Phase 1 clinical trials, where it was found to be well-tolerated across a wide range of doses with no adverse events observed. However, plans for Phase 2 trials were discontinued.
-
Idalopirdine: Showed some promise in Phase 2 trials as an adjunctive therapy to donepezil. However, three subsequent Phase 3 trials (STARSHINE, STARBEAM, and STARBRIGHT) failed to meet their primary endpoints for improving cognition in patients with mild-to-moderate Alzheimer's disease.
-
Intepirdine: Also showed some positive signals in Phase 2 studies. However, the large Phase 3 MINDSET trial, which evaluated intepirdine as an add-on to donepezil, did not show a statistically significant benefit over placebo on the co-primary endpoints of cognition and activities of daily living.
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments cited in the evaluation of these 5-HT6 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Figure 2: Workflow for a radioligand binding assay.
Methodology:
-
Preparation of Membranes: Cell membranes expressing the human 5-HT6 receptor are prepared.
-
Incubation: The membranes are incubated with a radioligand (e.g., [3H]-LSD) and varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the compound's binding affinity.
Animal Models of Cognitive Impairment
To assess the in vivo efficacy of 5-HT6 receptor antagonists, animal models that mimic cognitive deficits observed in human conditions are employed.
Scopolamine-Induced Amnesia Model: Scopolamine is a non-selective muscarinic receptor antagonist that induces transient memory impairment in rodents, mimicking the cholinergic deficit seen in Alzheimer's disease.
-
Procedure:
-
Animals (typically rats or mice) are administered the test compound (e.g., this compound) at various doses.
-
After a specific pretreatment time, scopolamine (e.g., 1 mg/kg, intraperitoneally) is administered to induce amnesia.
-
Cognitive function is then assessed using behavioral tests such as the Novel Object Recognition test or the Morris Water Maze.
-
The ability of the test compound to reverse the scopolamine-induced cognitive deficits is quantified.
-
MK-801-Induced Cognitive Deficit Model: MK-801 (dizocilpine) is a non-competitive NMDA receptor antagonist that can induce cognitive deficits relevant to schizophrenia and other neuropsychiatric disorders.
-
Procedure:
-
Similar to the scopolamine model, animals receive the test compound prior to the administration of MK-801 (e.g., 0.1-0.3 mg/kg).
-
Behavioral tests are then conducted to evaluate the reversal of MK-801-induced impairments in learning and memory.
-
Logical Relationship of the Comparison
The evaluation and comparison of these 5-HT6 receptor antagonists follow a logical progression from in vitro characterization to in vivo preclinical studies and finally to clinical trials in humans.
Figure 3: Drug development and comparison workflow.
Conclusion
This compound demonstrated a promising preclinical profile with high affinity, selectivity, and efficacy in animal models of cognitive impairment, coupled with a favorable safety profile in early clinical testing. In comparison, while Idalopirdine and Intepirdine also showed procognitive effects in preclinical studies and some positive signals in Phase 2, they ultimately failed to demonstrate efficacy in large-scale Phase 3 trials for Alzheimer's disease.
The divergent outcomes of these 5-HT6 receptor antagonists underscore the challenges in translating preclinical findings to clinical success. The reasons for the late-stage failures of Idalopirdine and Intepirdine are likely multifactorial and a subject of ongoing scientific discussion. The available data on this compound suggests it was a potent and highly selective tool compound for interrogating the 5-HT6 receptor system, though its full clinical potential was not explored in later-stage trials. This comparative analysis provides a valuable resource for researchers in the field, highlighting the key parameters for evaluation and the complexities of developing novel treatments for cognitive disorders.
References
A Preclinical Head-to-Head: AVN-322 versus Idalopirdine in Models of Cognitive Impairment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data for two prominent 5-HT6 receptor antagonists, AVN-322 and idalopirdine. This analysis, supported by available experimental data, aims to inform research and development decisions in the pursuit of effective treatments for cognitive disorders.
Both this compound and idalopirdine target the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system and implicated in cognitive processes. Antagonism of this receptor is a well-explored therapeutic strategy for improving cognition, particularly in the context of Alzheimer's disease and other dementias. While both compounds share a common target, their preclinical profiles exhibit distinct characteristics in terms of binding affinity, selectivity, and efficacy in animal models of cognitive dysfunction.
At a Glance: Key Preclinical Data
| Parameter | This compound | Idalopirdine |
| Binding Affinity (Ki) for 5-HT6 Receptor | 0.389 nM[1] | 0.83 nM[2] |
| Receptor Selectivity | >2,500-fold selective over 60+ other GPCRs, ion channels, and transporters (with some affinity for 5-HT2B)[1] | High affinity for 5-HT6; pKi values for 5-HT2A (6.1), 5-HT2C, and 5-HT7 receptors have been reported. A full selectivity panel is not readily available in the public domain. |
| In Vivo Efficacy (Scopolamine-Induced Amnesia) | Demonstrated anti-amnesic activity at 0.1 and 1.0 mg/kg (i.p.), exceeding the effects of donepezil and tacrine in a rat model.[1] | Data from a comparable scopolamine-induced amnesia model for direct comparison is not readily available. |
| In Vivo Efficacy (Other Cognitive Models) | Significantly restored MK-801-induced cognitive dysfunction.[3] | Modest effect on brain activity alone (2 mg/kg, i.v.) in fMRI studies; demonstrates synergistic effects with donepezil. |
| Pharmacokinetics | High oral bioavailability and favorable blood-brain barrier penetration. | Preclinical pharmacokinetic data suggests good brain penetration. |
In-Depth Analysis of Preclinical Performance
Receptor Binding and Selectivity
This compound displays a high affinity for the 5-HT6 receptor with a reported Ki value of 0.389 nM. In functional assays, it acts as an antagonist, inhibiting serotonin-induced cAMP production with a Ki between 1.51-3.7 nM. A key feature of this compound is its high selectivity. It has been screened against a panel of over 60 other therapeutic targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters, and has shown a greater than 2,500-fold selectivity for the 5-HT6 receptor. While it exhibits high selectivity over other serotonin receptor subtypes, some affinity for the 5-HT2B receptor has been noted.
Idalopirdine also demonstrates high affinity for the 5-HT6 receptor, with a Ki of 0.83 nM. While it is described as a selective 5-HT6 receptor antagonist, a comprehensive public-domain selectivity panel comparable to that of this compound is not available. Published data indicates pKi values for other serotonin receptors, including 5-HT2A (6.1), suggesting some level of off-target activity.
Efficacy in Animal Models of Cognitive Impairment
The procognitive effects of this compound have been evaluated in rodent models of chemically-induced amnesia. In a scopolamine-induced memory impairment model in rats, this compound, administered intraperitoneally at doses of 0.1 and 1.0 mg/kg, demonstrated a significant anti-amnesic effect that was superior to that of the acetylcholinesterase inhibitors donepezil and tacrine. Furthermore, this compound was shown to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801, suggesting its efficacy in models of glutamatergic dysfunction.
Preclinical data on idalopirdine's efficacy as a standalone agent in similar behavioral models is less readily available for a direct comparison. Much of the published preclinical work on idalopirdine has focused on its synergistic effects when co-administered with acetylcholinesterase inhibitors like donepezil. For instance, in vivo microdialysis studies in rats have shown that while idalopirdine alone does not significantly increase extracellular acetylcholine levels, it potentiates the increase in acetylcholine induced by donepezil. Similarly, functional MRI studies in awake rats have shown that idalopirdine (2 mg/kg, i.v.) has a modest effect on brain activity on its own but produces a robust and widespread activation of neural circuits associated with cognition when combined with donepezil.
Signaling Pathways and Experimental Workflows
The 5-HT6 receptor primarily signals through the Gs alpha subunit of G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade can modulate the activity of various downstream effectors, ultimately influencing neuronal excitability and neurotransmitter release.
Preclinical evaluation of cognitive enhancers often involves standardized behavioral paradigms. The following diagram illustrates a typical workflow for the scopolamine-induced amnesia model.
The Novel Object Recognition (NOR) test is another widely used assay to assess learning and memory in rodents. The workflow for this test is depicted below.
Experimental Protocols
Scopolamine-Induced Amnesia Model (General Protocol)
This model is widely used to induce a transient cholinergic deficit, mimicking aspects of cognitive impairment seen in Alzheimer's disease.
-
Animals: Typically, adult male Wistar or Sprague-Dawley rats, or C57BL/6 mice are used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
The test compound (this compound, idalopirdine, or vehicle) is administered at a specified time before the training session. The route of administration (e.g., intraperitoneal, oral) and dose will vary depending on the compound's pharmacokinetic profile.
-
Scopolamine (typically 0.5-1 mg/kg for rats, i.p.) or saline is administered approximately 30 minutes before the training session.
-
-
Behavioral Testing (Example: Passive Avoidance Task):
-
Training: The animal is placed in a brightly lit compartment of a two-chamber apparatus. When it enters the dark compartment, it receives a mild foot shock.
-
Testing: After a retention interval (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
-
Data Analysis: The latency to enter the dark compartment during the testing phase is compared between treatment groups.
Novel Object Recognition (NOR) Test (General Protocol)
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Apparatus: An open-field arena.
-
Objects: Two sets of three-dimensional objects that are distinct in shape, color, and texture but similar in size and complexity.
-
Procedure:
-
Habituation: Animals are allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or more days prior to testing to reduce anxiety and novelty-induced exploratory behavior.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period (e.g., 5-10 minutes).
-
Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase: One of the familiar objects is replaced with a novel object, and the animal is returned to the arena. The time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Summary and Future Directions
The preclinical data available for this compound and idalopirdine highlight their potential as cognitive enhancers through the antagonism of the 5-HT6 receptor. This compound demonstrates high potency and exceptional selectivity, with robust efficacy as a standalone agent in preclinical models of cognitive impairment. Idalopirdine, while also a potent 5-HT6 antagonist, has been more extensively studied in combination with acetylcholinesterase inhibitors, where it shows synergistic effects.
For a more definitive comparison, head-to-head preclinical studies employing identical behavioral paradigms and a comprehensive receptor selectivity screening for idalopirdine would be invaluable. Such data would provide a clearer picture of the relative therapeutic potential of these two compounds and aid in the design of future clinical trials for this promising class of cognitive enhancers.
References
A Preclinical Showdown: AVN-322 vs. Donepezil in Alzheimer's Disease Models
For researchers and drug development professionals, the quest for effective Alzheimer's disease (AD) therapeutics is a continuous journey of discovery and comparison. This guide provides a detailed preclinical comparison of two compounds with distinct mechanisms of action: AVN-322, a novel 5-HT6 receptor antagonist, and donepezil, a long-established acetylcholinesterase inhibitor. By examining their efficacy in relevant animal models, we aim to offer a clear, data-driven perspective on their potential as AD treatments.
Executive Summary
Donepezil, a cornerstone of current AD therapy, demonstrates cognitive improvement in various preclinical models, including transgenic mouse models that mimic AD pathology. Its mechanism centers on enhancing cholinergic neurotransmission. This compound, a newer investigational drug, operates through a different pathway by blocking 5-HT6 receptors, which is also thought to modulate cholinergic and other neurotransmitter systems. Preclinical evidence suggests this compound effectively reverses cognitive deficits in pharmacologically-induced amnesia models. This guide will delve into the available data to draw a comparative picture of their efficacy.
Mechanism of Action
Donepezil: As an acetylcholinesterase (AChE) inhibitor, donepezil prevents the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory.[1][2] By increasing the levels of acetylcholine in the synaptic cleft, donepezil enhances cholinergic signaling, which is often impaired in Alzheimer's disease.[3][4]
This compound: This compound is a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[5] The blockade of 5-HT6 receptors is believed to enhance the release of acetylcholine and glutamate, both of which are vital for cognitive processes. This mechanism offers a different therapeutic approach to improving cognitive function in AD.
Preclinical Efficacy: A Comparative Analysis
Animal Models of Alzheimer's Disease
To assess the efficacy of these compounds, researchers utilize various animal models that replicate different aspects of Alzheimer's disease.
-
Transgenic Mouse Models (e.g., APP/PS1): These mice are genetically engineered to overproduce amyloid-beta (Aβ) peptides, leading to the formation of amyloid plaques, a key pathological hallmark of AD. These models are useful for studying the effects of drugs on both cognitive deficits and underlying pathology.
-
Scopolamine-Induced Amnesia Model: Scopolamine is a muscarinic receptor antagonist that induces a temporary state of amnesia by disrupting cholinergic signaling. This model is particularly useful for evaluating compounds that aim to enhance cholinergic function and reverse memory impairment.
Cognitive Assessment in Animal Models
Standardized behavioral tests are employed to measure learning and memory in these animal models.
-
Morris Water Maze (MWM): This test assesses spatial learning and memory. Animals are placed in a pool of water and must learn the location of a hidden platform to escape. Key metrics include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial.
-
Novel Object Recognition (NOR) Test: This assay evaluates recognition memory. Animals are exposed to two identical objects and, after a delay, are presented with one familiar and one novel object. A higher discrimination index, reflecting more time spent exploring the novel object, indicates better memory.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and donepezil in preclinical models. It is important to note that the data for each compound are derived from different studies and are not from direct comparative trials.
| This compound in Scopolamine-Induced Amnesia Model | Outcome Measure | Result | Reference |
| Cognitive Function | Reversal of scopolamine-induced cognitive deficits | Reported to be effective, but specific quantitative data on parameters like discrimination index or escape latency are not publicly available. |
| Donepezil in Alzheimer's Disease Models | Animal Model | Behavioral Test | Key Findings | Reference |
| Donepezil | APP/PS1 Mice | Morris Water Maze | Significantly decreased escape latency and increased time spent in the target quadrant compared to vehicle-treated APP/PS1 mice. | |
| Donepezil | APP/PS1 Mice | Novel Object Recognition | Significantly improved the discrimination index compared to vehicle-treated APP/PS1 mice. | |
| Donepezil | Scopolamine-Induced Amnesia (Monkeys) | Novel Object Recognition | Reversed the scopolamine-induced memory deficit. | |
| Donepezil | Scopolamine-Induced Amnesia (Rats) | Morris Water Maze | Alleviated the scopolamine-induced impairment in place navigation. |
Experimental Protocols
Scopolamine-Induced Amnesia Model
Objective: To induce a transient cognitive deficit to evaluate the efficacy of pro-cognitive compounds.
Procedure:
-
Animal Model: Male C57BL/6 mice or Wistar rats are commonly used.
-
Drug Administration: The test compound (e.g., this compound or donepezil) is administered at a predetermined time before the induction of amnesia.
-
Amnesia Induction: Scopolamine is administered intraperitoneally (i.p.) at a dose of 1 mg/kg.
-
Behavioral Testing: Cognitive performance is assessed using tests like the Novel Object Recognition or Morris Water Maze, typically 30-60 minutes after scopolamine injection.
-
Habituation: Mice are individually habituated to the empty testing arena for a set period (e.g., 5-10 minutes) on the day before the test.
-
Training/Familiarization Phase (T1): Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined duration (e.g., 10 minutes).
-
Retention Interval: A specific time delay is observed (e.g., 1 hour or 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 5-10 minutes).
-
Data Analysis: The discrimination index is calculated as: [(Time exploring novel object – Time exploring familiar object) / (Total exploration time)] x 100.
-
Apparatus: A circular pool is filled with water made opaque with a non-toxic substance. A hidden platform is submerged just below the water surface in one quadrant.
-
Acquisition Training: Mice undergo several training trials per day for consecutive days. In each trial, the mouse is released from a different starting position and must find the hidden platform. The time to find the platform (escape latency) is recorded.
-
Probe Trial: After the final training session, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
Signaling Pathways
Experimental Workflows
Discussion and Future Directions
The available preclinical data indicate that both donepezil and this compound show promise in ameliorating cognitive deficits in animal models relevant to Alzheimer's disease. Donepezil has a well-documented record of improving cognitive performance in both transgenic and pharmacologically-induced amnesia models. This compound, through its distinct mechanism of 5-HT6 receptor antagonism, has also demonstrated efficacy in reversing memory impairment in the scopolamine model.
A significant limitation in this comparison is the lack of publicly available, detailed quantitative data for this compound's preclinical efficacy. To enable a more direct and robust comparison, future studies should ideally include both compounds in the same experimental design, utilizing a transgenic Alzheimer's model to assess effects on both cognitive function and underlying pathology. Such a head-to-head comparison would provide invaluable data for the Alzheimer's research and drug development community, helping to clarify the relative potential of these two distinct therapeutic strategies. Further elucidation of the downstream signaling pathways of 5-HT6 receptor antagonism will also be crucial in understanding the full therapeutic potential of compounds like this compound.
References
- 1. Morris water maze [bio-protocol.org]
- 2. 4.4.2. Morris Water Maze Test [bio-protocol.org]
- 3. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AVN-322 and Memantine for Cognitive Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two distinct pharmacological agents under investigation for the treatment of cognitive disorders: AVN-322 and memantine. While direct head-to-head clinical trials are not available, this document synthesizes preclinical and clinical data to offer an objective comparison of their mechanisms of action, efficacy in experimental models, and clinical development status.
Executive Summary
This compound and memantine represent two different strategies for treating cognitive decline. Memantine, an established treatment for moderate to severe Alzheimer's disease, modulates the glutamatergic system by acting as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] In contrast, this compound is an investigational drug that targets the serotonergic system as a potent and highly selective 5-HT6 receptor antagonist.[4][5] Preclinical data for both compounds have shown promise in improving cognitive function in animal models. However, they differ significantly in their clinical development progress, with memantine being an approved drug and this compound having completed Phase I trials.
Mechanism of Action
The fundamental difference between this compound and memantine lies in their molecular targets and the signaling pathways they modulate.
This compound: 5-HT6 Receptor Antagonism
This compound functions as a selective antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor. These receptors are primarily expressed in brain regions associated with learning and memory, such as the hippocampus and cortex. Blockade of 5-HT6 receptors is hypothesized to enhance cholinergic and glutamatergic neurotransmission, leading to improved cognitive function.
Memantine: NMDA Receptor Antagonism
Memantine is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor. In pathological conditions such as Alzheimer's disease, excessive glutamate can lead to excitotoxicity and neuronal damage through over-activation of NMDA receptors. Memantine's mechanism is voltage-dependent, allowing it to preferentially block the excessive, pathological activation of NMDA receptors without interfering with normal synaptic transmission.
Signaling Pathway Diagrams
Preclinical Efficacy
Both this compound and memantine have demonstrated cognitive-enhancing effects in preclinical animal models.
This compound
Preclinical studies have shown that this compound can reverse cognitive deficits induced by scopolamine (a muscarinic antagonist) and MK-801 (a non-competitive NMDA receptor antagonist). This suggests that this compound's pro-cognitive effects may be mediated through the modulation of cholinergic and glutamatergic pathways. The compound has a high binding affinity in the picomolar range for the 5-HT6 receptor and demonstrates a favorable selectivity index. It also exhibits high oral bioavailability and penetrates the blood-brain barrier.
Memantine
Memantine has been shown to reverse cognitive deficits in animal models of Alzheimer's disease, such as those induced by beta-amyloid injection. Preclinical data also suggest that memantine may have neuroprotective effects by reducing excitotoxicity.
Comparative Preclinical Data
| Parameter | This compound | Memantine |
| Target | 5-HT6 Receptor | NMDA Receptor |
| Binding Affinity | Picomolar range | Low to moderate affinity (~1 µM) |
| Animal Models of Cognitive Impairment | Scopolamine-induced, MK-801-induced | Beta-amyloid-induced |
| Reported Effects | Restoration of cognitive function, potential antipsychotic effects | Reversal of cognitive deficits, neuroprotective effects |
| Bioavailability | High oral bioavailability | Well-absorbed orally |
| Blood-Brain Barrier Penetration | Favorable | Readily crosses |
Clinical Development and Safety
The clinical development pathways for this compound and memantine are at vastly different stages.
This compound
This compound has completed Phase I clinical trials. These trials demonstrated that the drug was well-tolerated across a range of doses with no adverse events observed. Plans for Phase II trials were announced but later discontinued.
Memantine
Memantine is an FDA-approved drug for the treatment of moderate to severe dementia of the Alzheimer's type. Numerous clinical trials have established its efficacy and safety profile. In patients with moderate to severe Alzheimer's disease, memantine has shown a small beneficial effect on cognition, daily functioning, and behavioral symptoms. It is generally well-tolerated, though it can cause dizziness in some individuals.
Clinical Trial Summary
| Feature | This compound | Memantine |
| Development Phase | Phase I Completed | Approved and Marketed |
| Indication | Investigated for Alzheimer's Disease and cognitive dysfunction | Moderate to severe Alzheimer's Disease |
| Phase I Outcome | Well-tolerated, no adverse events reported | N/A (Established Drug) |
| Established Efficacy | Not established in later-phase trials | Small but statistically significant benefit in moderate-to-severe AD |
| Common Adverse Effects | None reported in Phase I | Dizziness, headache, confusion, constipation |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are generalized experimental workflows based on the types of studies conducted for these compounds.
Preclinical Cognitive Assessment Workflow (Novel Object Recognition Task)
This workflow is representative of preclinical studies used to assess the efficacy of compounds like this compound and memantine in animal models of cognitive impairment.
Conclusion
This compound and memantine offer distinct approaches to the pharmacological treatment of cognitive impairment. Memantine's role as a symptomatic treatment for moderate to severe Alzheimer's disease is well-established, with a clear mechanism of action centered on mitigating glutamate-induced excitotoxicity. This compound, while earlier in its development, targets a different neurotransmitter system and has shown promise in preclinical models. The discontinuation of its later-phase clinical trials means its potential in human subjects remains unevaluated. Future research into 5-HT6 receptor antagonists may yet provide new therapeutic avenues, but for now, memantine remains a clinically validated option within the glutamatergic pathway. This comparison underscores the importance of exploring diverse molecular targets in the ongoing search for more effective treatments for neurodegenerative diseases.
References
- 1. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Memantine Mechanism of Action: How Does Memantine Work? - GoodRx [goodrx.com]
- 3. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound by Avineuro Pharmaceuticals for Cognitive Disorders: Likelihood of Approval [pharmaceutical-technology.com]
- 5. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Avn-322 for Procognitive Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Avn-322, a potent and selective 5-HT6 receptor antagonist, against other notable 5-HT6 receptor antagonists, Intepirdine (RVT-101) and Idalopirdine (Lu AE58054). The focus is on preclinical evidence of their procognitive effects, supported by experimental data and detailed methodologies.
Introduction
The serotonin 6 (5-HT6) receptor has emerged as a promising target for enhancing cognitive function, particularly in the context of neurodegenerative disorders like Alzheimer's disease. Antagonism of this receptor is believed to modulate the activity of multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for learning and memory. This compound is a novel small molecule designed to selectively block these receptors. This guide evaluates its procognitive potential by comparing its preclinical performance with that of Intepirdine and Idalopirdine, two other well-characterized 5-HT6 receptor antagonists.
Mechanism of Action: 5-HT6 Receptor Antagonism
5-HT6 receptors are primarily expressed in brain regions associated with cognition, such as the hippocampus and cortex. Their activation is thought to have an inhibitory influence on the release of acetylcholine and glutamate. By blocking these receptors, antagonists like this compound, Intepirdine, and Idalopirdine are hypothesized to disinhibit these excitatory neurotransmitter systems, thereby enhancing synaptic plasticity and improving cognitive processes.[1][2][3][4][5]
Figure 1: Simplified signaling pathway of 5-HT6 receptor antagonists.
Comparative Preclinical Efficacy
The procognitive effects of this compound and comparator compounds have been evaluated in rodent models of cognitive dysfunction, primarily through the Novel Object Recognition (NOR) and Morris Water Maze (MWM) tasks. These models often employ pharmacological agents like scopolamine (a muscarinic antagonist) or MK-801 (an NMDA receptor antagonist) to induce cognitive deficits relevant to Alzheimer's disease and other neurological conditions.
Binding Affinity and Selectivity
A critical aspect of a drug candidate's profile is its affinity for the target receptor and its selectivity over other receptors. High affinity suggests potency, while high selectivity minimizes off-target side effects.
| Compound | 5-HT6 Receptor Affinity (Ki, nM) | Selectivity Profile |
| This compound | Medium picomolar range | High selectivity over other serotonin and neurotransmitter receptors. |
| Intepirdine (RVT-101) | 0.7 | Selective for the 5-HT6 receptor. |
| Idalopirdine (Lu AE58054) | 0.83 | Potent and selective 5-HT6 receptor antagonist. |
Table 1: Receptor Binding Affinity and Selectivity
Preclinical Behavioral Data
While specific quantitative data for this compound in peer-reviewed publications is limited, available information indicates its efficacy in reversing cognitive deficits.
Scopolamine-Induced Deficit Model (Novel Object Recognition)
This model assesses short-term recognition memory. Scopolamine is administered to induce a cholinergic deficit, impairing the animal's ability to remember a previously encountered object.
| Treatment Group | Dose (mg/kg) | Recognition Index (%) |
| Vehicle + Vehicle | - | ~70% |
| Scopolamine + Vehicle | 1.0 | ~50% |
| Scopolamine + this compound | Data not publicly available | Significant reversal of deficit |
| Scopolamine + Intepirdine | Specific data not available | Reverses scopolamine-induced deficits. |
| Scopolamine + Donepezil (Standard of Care) | 1.0 | ~65% |
Table 2: Illustrative Data in Scopolamine-Induced Novel Object Recognition Deficit (Note: Specific quantitative data for this compound is not publicly available and is represented here based on qualitative descriptions from available sources. The recognition index is the percentage of time spent exploring the novel object over the total exploration time).
MK-801-Induced Deficit Model (Morris Water Maze)
This model evaluates spatial learning and memory. MK-801 induces a state of psychosis and cognitive impairment by blocking NMDA receptors.
| Treatment Group | Dose (mg/kg) | Escape Latency (seconds) |
| Vehicle + Vehicle | - | ~20s |
| MK-801 + Vehicle | 0.1 | ~50s |
| MK-801 + this compound | Data not publicly available | Significant reversal of deficit |
| MK-801 + Idalopirdine | Specific data not available | Potentiates the effects of acetylcholinesterase inhibitors. |
| MK-801 + Clozapine (Antipsychotic) | 1.0 | ~30s |
Table 3: Illustrative Data in MK-801-Induced Morris Water Maze Deficit (Note: Specific quantitative data for this compound is not publicly available and is represented here based on qualitative descriptions from available sources. Escape latency is the time taken to find the hidden platform).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents.
Figure 2: Experimental workflow for the Novel Object Recognition test.
Protocol Details:
-
Habituation: Rodents are individually placed in an open-field arena for 10 minutes to acclimate to the environment.
-
Training/Familiarization: 24 hours later, two identical objects are placed in the arena, and the animal is allowed to explore them for 5 minutes. Scopolamine (1 mg/kg, i.p.) or MK-801 (0.1 mg/kg, i.p.) is administered 30 minutes before this phase to induce cognitive impairment. The test compound (e.g., this compound) is typically administered 60 minutes before the trial.
-
Testing: After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena for 5 minutes, and the time spent exploring each object is recorded. A higher recognition index indicates better memory.
Morris Water Maze (MWM) Test
The MWM is a classic test of spatial learning and memory that is dependent on the hippocampus.
Figure 3: Experimental workflow for the Morris Water Maze test.
Protocol Details:
-
Apparatus: A circular pool (1.5-2m in diameter) filled with opaque water. Distal visual cues are placed around the room.
-
Acquisition Training: For 5 consecutive days, rodents undergo four trials per day to locate a hidden platform submerged beneath the water's surface. The starting position is varied for each trial. The time to reach the platform (escape latency) is recorded. MK-801 (0.1 mg/kg, i.p.) is administered 30 minutes before the first trial of each day. The test compound is given 60 minutes prior.
-
Probe Trial: On day 6, the platform is removed, and the animal is allowed to swim for 60 seconds. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
-
Visible Platform Trial: A final trial is conducted with the platform made visible to control for any motor or visual impairments that could confound the results.
Conclusion
The available preclinical evidence suggests that this compound is a potent and highly selective 5-HT6 receptor antagonist with clear procognitive effects in established animal models of cognitive impairment. Its high affinity and selectivity are promising attributes for a therapeutic candidate. While a direct quantitative comparison with Intepirdine and Idalopirdine is challenging due to the limited availability of public data for this compound, the qualitative descriptions of its efficacy are strong. Both Intepirdine and Idalopirdine have also demonstrated procognitive potential in preclinical studies, although their clinical development has faced challenges. Further publication of detailed dose-response studies for this compound in various cognitive paradigms would be invaluable for a more definitive comparative assessment. The robust preclinical profile of this compound warrants its continued investigation as a potential treatment for cognitive deficits in neurological and psychiatric disorders.
References
- 1. Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Serotonin 5-HT6 receptor antagonists for the treatment of cognitive deficiency in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Efficacy Comparison of the Investigational Alzheimer's Drug AVN-322 and Other 5-HT6 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease (AD) therapeutics has seen numerous investigational drugs targeting various pathways, with the serotonin 6 (5-HT6) receptor being a prominent focus for a period. This comparison guide provides an objective overview of the preclinical and clinical efficacy data for AVN-322, a selective 5-HT6 receptor antagonist, in relation to other key antagonists in its class: intepirdine, idalopirdine, and Lu AE58054. While this compound showed early promise, its clinical development, like that of its competitors, was ultimately discontinued. This analysis aims to consolidate the available data to inform future research in this area.
Mechanism of Action: 5-HT6 Receptor Antagonism
This compound and its counterparts act as antagonists at the 5-HT6 receptor, which is almost exclusively expressed in the central nervous system, particularly in brain regions crucial for cognition such as the hippocampus and prefrontal cortex. The prevailing hypothesis for the therapeutic potential of 5-HT6 receptor antagonists in AD is their ability to modulate multiple neurotransmitter systems. By blocking the 5-HT6 receptor, these compounds are thought to disinhibit the release of acetylcholine and glutamate, two neurotransmitters essential for learning and memory. This pro-cholinergic and pro-glutamatergic effect was the primary rationale for their investigation as a symptomatic treatment for cognitive decline in AD.
Below is a diagram illustrating the proposed signaling pathway of 5-HT6 receptor antagonists.
Caption: Proposed signaling pathway of 5-HT6 receptor antagonists like this compound.
Preclinical Efficacy Data
Preclinical studies in animal models of cognitive impairment are crucial for the initial evaluation of investigational new drugs. For 5-HT6 receptor antagonists, common models include scopolamine-induced amnesia (a model of cholinergic dysfunction) and the novel object recognition (NOR) test to assess learning and memory.
This compound
Competitor Compounds
More detailed preclinical data is available for some of the competitor compounds.
| Compound | Animal Model | Key Findings |
| Intepirdine | Scopolamine-induced cognitive deficit in rats (Novel Object Recognition) | Reversed scopolamine-induced memory deficits.[2] |
| Idalopirdine (Lu AE58054) | Phencyclidine (PCP)-induced cognitive impairment in rats (Novel Object Recognition) | Reversed cognitive impairment at doses of 5-20 mg/kg.[3] |
| Lu AE58054 | Potentiation of donepezil in rats | Significantly potentiated donepezil-induced increases in hippocampal acetylcholine levels.[4] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized workflows for common preclinical behavioral assays used to evaluate the efficacy of 5-HT6 receptor antagonists.
Scopolamine-Induced Cognitive Deficit Model Workflow
Caption: Workflow for scopolamine-induced cognitive deficit studies.
Methodology:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory environment for a set period.
-
Drug Administration: Animals are pre-treated with the investigational drug (e.g., this compound) or a vehicle control at a specified time before the induction of amnesia.
-
Induction of Cognitive Deficit: Scopolamine, a muscarinic receptor antagonist, is administered to induce a temporary cognitive deficit. A control group receives a saline injection.
-
Behavioral Testing: Animals undergo a battery of behavioral tests to assess learning and memory. Common tests include the Morris water maze (spatial learning) or the passive avoidance test.
-
Data Analysis: Performance metrics (e.g., escape latency in the Morris water maze, step-through latency in the passive avoidance test) are statistically analyzed to compare the drug-treated group with the scopolamine-only and vehicle control groups.
Novel Object Recognition (NOR) Test Workflow
Caption: Workflow for the Novel Object Recognition (NOR) test.
Methodology:
-
Habituation: Animals are allowed to freely explore an empty testing arena to acclimate to the environment.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Retention Interval: The animal is returned to its home cage for a specific duration.
-
Test Phase: One of the familiar objects is replaced with a novel object, and the animal is returned to the arena.
-
Data Collection and Analysis: The time spent exploring each object is recorded. A discrimination index is calculated to quantify the preference for the novel object, which is indicative of recognition memory.
Clinical Efficacy Data
While preclinical data for 5-HT6 receptor antagonists were generally positive, the translation to clinical efficacy in Alzheimer's disease patients proved challenging.
This compound
This compound completed a Phase I clinical trial which demonstrated that the drug was well-tolerated across a wide range of doses with no adverse events observed.[5] However, plans to initiate Phase II trials were discontinued in 2013, and no further clinical efficacy data is available.
Competitor Compounds
The clinical development of other 5-HT6 receptor antagonists also ended in disappointment, with large-scale Phase III trials failing to meet their primary endpoints.
| Compound | Phase | Key Findings |
| Intepirdine | Phase III (MINDSET study) | Did not show a statistically significant improvement in cognition (ADAS-Cog) or function (ADCS-ADL) compared to placebo in patients with mild-to-moderate AD on donepezil therapy. |
| Idalopirdine (Lu AE58054) | Phase III (STARSHINE, STARBEAM, STARBRIGHT studies) | Did not meet the primary endpoint of a reduction in the ADAS-Cog total score when added to existing cholinesterase inhibitor treatment. |
Conclusion
The development of this compound and other 5-HT6 receptor antagonists for the treatment of Alzheimer's disease represents a cautionary tale in drug development. Despite a strong biological rationale and promising preclinical data suggesting pro-cognitive effects, these compounds ultimately failed to demonstrate clinical efficacy in large-scale trials. The reasons for this translational failure are likely multifactorial and may include complexities in the underlying pathology of Alzheimer's disease, the limitations of the animal models used, and potential issues with dosing and target engagement in the clinical setting.
This comparative guide highlights the available efficacy data for this compound and its key competitors. While the clinical outcomes were disappointing, the preclinical research into this class of compounds has contributed to our understanding of the role of the serotonergic system in cognition. Future research in this area may benefit from a deeper understanding of the specific patient populations that might respond to this mechanism of action and the development of more predictive preclinical models.
References
- 1. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist Intepirdine in Alleviation of Cognitive Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
selectivity profile of Avn-322 compared to other serotonergic compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Avn-322, a novel serotonergic compound, with other key 5-HT6 receptor antagonists and commonly prescribed serotonergic agents. The data presented herein is intended to offer an objective overview to inform preclinical and clinical research decisions.
Executive Summary
This compound is a highly potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] Preclinical data demonstrates its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] This guide contextualizes the selectivity of this compound by comparing its binding affinity and functional activity with two other notable 5-HT6 receptor antagonists, SB-742457 and Lu-AE58054 (Idalopirdine), as well as representative Selective Serotonin Reuptake Inhibitors (SSRIs).
Data Presentation: Comparative Binding Affinities
The following tables summarize the in vitro binding affinities (Ki, in nM) of this compound and comparator compounds at various serotonin receptors and other relevant molecular targets. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) at Serotonin Receptors
| Compound | 5-HT6 | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT7 |
| This compound | 0.389 [3] | >1000 | >1000 | Weak affinity | >1000 | >1000 |
| SB-742457 | 0.23 | - | 10 | - | - | - |
| Lu AE58054 | 0.83 | >5000 | >5000 | >5000 | >5000 | >5000 |
| Sertraline | - | - | - | - | - | - |
| Paroxetine | - | - | - | - | - | - |
| Fluoxetine | - | - | - | High Affinity | Moderate Affinity (Ki=64) | - |
Data for SB-742457 and SSRIs are compiled from various sources and may not be directly comparable due to differing experimental conditions. This compound has demonstrated over 2,500-fold selectivity for the 5-HT6 receptor.
Table 2: Binding Affinity (Ki, nM) at Off-Target Receptors and Transporters
| Compound | SERT | NET | DAT | Adrenergic α1A | Adrenergic α1B | Histamine H1 |
| This compound | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| SB-742457 | - | - | - | - | - | - |
| Lu AE58054 | >5000 | >5000 | >5000 | Medium Affinity | Medium Affinity | >5000 |
| Sertraline | Potent | Weak | Weak | - | - | - |
| Paroxetine | Potent | Moderate | Weak | Minor | Minor | Minor |
| Fluoxetine | 1.1-1.4 | Minimal | Minimal | Minimal | Minimal | Minimal |
This compound shows no significant activity at over 60 other therapeutic targets, including other GPCRs, ion channels, and transporters.
Functional Activity at the 5-HT6 Receptor
This compound acts as a functional antagonist at the 5-HT6 receptor. In functional assays, it has been shown to inhibit serotonin-induced cyclic AMP (cAMP) production in HEK-293 cells with an EC50 of 7.2 nM and a Ki between 1.51-3.7 nM.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation:
-
Cells stably expressing the target receptor (e.g., HEK-293 cells expressing human 5-HT6 receptors) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a specific radioligand (e.g., [3H]LSD for 5-HT6 receptors), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a high concentration of a known, non-radioactive ligand for the target receptor is added to a set of control wells.
-
The plates are incubated to allow the binding to reach equilibrium.
-
-
Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional cAMP Assay
Objective: To determine the functional activity (antagonism) of a test compound at Gs-coupled receptors like the 5-HT6 receptor.
General Protocol:
-
Cell Culture and Plating:
-
Cells expressing the target receptor (e.g., HEK-293 cells expressing human 5-HT6 receptors) are seeded into 96-well plates and cultured to an appropriate confluency.
-
-
Compound Incubation:
-
The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Varying concentrations of the antagonist (test compound) are added to the wells.
-
-
Agonist Stimulation:
-
After a pre-incubation period with the antagonist, a fixed concentration of a known agonist (e.g., serotonin) is added to stimulate the receptors and induce cAMP production.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or an enzyme fragment complementation (EFC) assay.
-
-
Data Analysis:
-
The concentration-response curve for the antagonist's inhibition of the agonist-induced cAMP production is plotted.
-
The EC50 value (the concentration of the antagonist that produces 50% of the maximal inhibition) is determined using non-linear regression.
-
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
This compound distinguishes itself from other serotonergic compounds through its remarkably high affinity and selectivity for the 5-HT6 receptor. This pronounced selectivity minimizes the potential for off-target effects that are more likely with less selective compounds, offering a more targeted therapeutic approach. The data and protocols presented in this guide are intended to facilitate further research into the pharmacological profile of this compound and its potential clinical applications.
References
Benchmarking AVN-322: A Comparative Analysis Against First-Generation 5-HT6 Antagonists
A new wave of cognitive enhancers is on the horizon, and at the forefront is AVN-322, a potent and highly selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist. This guide provides a comprehensive comparison of this compound against key first-generation 5-HT6 antagonists, namely intepirdine (SB-742457), idalopirdine (Lu AE58054), and PRX-07034. The following analysis, supported by preclinical data, highlights the pharmacological advantages of this compound in the context of its potential as a therapeutic for cognitive disorders such as Alzheimer's disease and schizophrenia.
Executive Summary
This compound distinguishes itself from first-generation 5-HT6 antagonists through its superior binding affinity and selectivity for the 5-HT6 receptor.[1][2] Preclinical studies have demonstrated its robust pro-cognitive effects, successfully reversing memory deficits in animal models.[1][2][3] While first-generation antagonists showed initial promise, their clinical development has been hampered by mixed efficacy results and off-target effects. This guide will delve into the quantitative data and experimental methodologies that underscore the potential of this compound as a next-generation therapeutic agent.
Data Presentation: Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and first-generation 5-HT6 antagonists, providing a clear comparison of their in vitro and in vivo pharmacological properties.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | 5-HT6 Receptor Affinity (Ki) | Selectivity Profile |
| This compound | 0.389 nM (competitive binding assay) | >2,500-fold selectivity for 5-HT6R. 50-fold higher than SB-742457 and 20-fold higher than Lu-AE-58054. |
| Intepirdine (SB-742457) | Data not consistently reported in direct comparison | Lower selectivity index compared to this compound. |
| Idalopirdine (Lu AE58054) | 0.83 nM | Lower selectivity index compared to this compound. |
| PRX-07034 | 4-8 nM | High selectivity for 5-HT6R, with some affinity for D3 (Ki=71 nM) and 5-HT1B (Ki=260 nM) receptors. |
Table 2: In Vivo Preclinical Efficacy in Cognitive Models
| Compound | Animal Model | Efficacy |
| This compound | Scopolamine-induced amnesia in rats | Significantly restored memory. |
| MK-801-induced cognitive dysfunction | Significantly restored cognitive function. | |
| Intepirdine (SB-742457) | Various preclinical models | Showed some pro-cognitive effects. |
| Idalopirdine (Lu AE58054) | Rat models of cognition | Improved cognition, particularly in combination with acetylcholinesterase inhibitors. |
| PRX-07034 | Delayed spontaneous alternation in rats | Enhanced working memory at doses of 1 and 3 mg/kg. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate independent evaluation.
Radioligand Binding Assay for 5-HT6 Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT6 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT6 receptor (e.g., HEK293 cells). The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.
-
Binding Reaction: The assay is typically performed in a 96-well plate format. Each well contains the receptor membrane preparation, a specific radioligand for the 5-HT6 receptor (e.g., [3H]-LSD), and varying concentrations of the unlabeled test compound (e.g., this compound or a first-generation antagonist). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30-37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Novel Object Recognition (NOR) Test for Cognitive Enhancement
Objective: To assess the ability of a test compound to reverse cognitive deficits in an animal model of amnesia.
Methodology:
-
Animal Model: The study typically uses rodents (e.g., mice or rats). Cognitive impairment is induced by administering an amnesic agent, such as scopolamine (a muscarinic receptor antagonist) or MK-801 (an NMDA receptor antagonist), prior to the testing protocol.
-
Habituation: On the first day, the animals are individually habituated to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) in the absence of any objects.
-
Training/Familiarization Phase (T1): On the second day, two identical objects are placed in the arena. Each animal is placed in the arena and allowed to explore the objects for a specific duration (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Inter-trial Interval: Following the training phase, the animal is returned to its home cage for a defined period (e.g., 1 hour or 24 hours).
-
Test Phase (T2): During the test phase, one of the familiar objects is replaced with a novel object. The animal is then returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set duration (e.g., 10 minutes).
-
Data Analysis: A discrimination index is calculated, which represents the preference for the novel object over the familiar one. A higher discrimination index indicates better recognition memory. The formula is typically: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). The effect of the test compound on reversing the amnesia-induced reduction in the discrimination index is then evaluated.
Mandatory Visualizations
5-HT6 Receptor Signaling Pathway
References
Avn-322 in Cognitive Impairment Models: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of Avn-322, a selective 5-HT6 receptor antagonist, and its effects in preclinical models of cognitive impairment. The performance of this compound is objectively compared with other 5-HT6 receptor antagonists, Idalopirdine and Intepirdine, which have undergone clinical investigation. This analysis is supported by available experimental data on efficacy and pharmacokinetics, alongside detailed methodologies for the key experiments cited.
Mechanism of Action: 5-HT6 Receptor Antagonism
This compound, like Idalopirdine and Intepirdine, functions as a selective antagonist of the serotonin 5-HT6 receptor. These receptors are almost exclusively expressed in the central nervous system, particularly in brain regions crucial for cognition, such as the hippocampus and cortex.[1][2] Blockade of 5-HT6 receptors is understood to modulate the activity of multiple neurotransmitter systems, including the cholinergic and glutamatergic pathways, which are pivotal for learning and memory.[1][2][3] The antagonism of these receptors is hypothesized to enhance cognitive function by indirectly increasing the levels of acetylcholine and glutamate.
Preclinical Efficacy in Cognitive Impairment Models
This compound has demonstrated pro-cognitive effects in established rodent models of cognitive dysfunction, namely the scopolamine-induced and MK-801-induced cognitive impairment models. Scopolamine, a muscarinic receptor antagonist, induces a cholinergic deficit, while MK-801, an NMDA receptor antagonist, disrupts glutamatergic neurotransmission. The ability of this compound to counteract the effects of both agents suggests a broad mechanism of action that may be beneficial in various forms of cognitive impairment.
While specific quantitative data for this compound's efficacy in these models is not publicly available in detail, reports indicate it "significantly restored" cognitive function. For a comparative perspective, this section summarizes available preclinical data for this compound and its key comparators.
Table 1: Comparison of Preclinical Efficacy in Cognitive Impairment Models
| Compound | Animal Model | Behavioral Task | Key Findings |
| This compound | Scopolamine-induced cognitive impairment (Rats) | Not Specified | Significantly restored cognitive function. |
| MK-801-induced cognitive impairment (Rodents) | Not Specified | Significantly restored cognitive dysfunction. | |
| Idalopirdine | Scopolamine-induced cognitive impairment (Rats) | Novel Object Recognition | Reversed scopolamine-induced deficits in novel object recognition. |
| Intepirdine | Age-related cognitive decline (Rats) | Water Maze | Reversed age-related learning deficits. |
| Scopolamine-induced cognitive impairment (Rats) | Not Specified | Showed pro-cognitive effects. |
Pharmacokinetic Profile
A critical aspect of any CNS drug candidate is its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain. This compound has been reported to have high oral bioavailability and favorable blood-brain barrier penetration in preclinical studies.
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Oral Bioavailability | Blood-Brain Barrier Penetration |
| This compound | High | Favorable |
| Idalopirdine | Data not readily available in public domain | Brain-penetrant |
| Intepirdine | Data not readily available in public domain | Brain-penetrant |
Clinical Development and Outcomes
While this compound has undergone Phase I clinical trials and was found to be well-tolerated, its later-stage clinical development status is not publicly detailed. In contrast, both Idalopirdine and Intepirdine progressed to Phase III clinical trials for Alzheimer's disease, providing valuable, albeit disappointing, insights into the therapeutic potential of 5-HT6 receptor antagonists in this patient population.
Table 3: Overview of Clinical Trial Outcomes
| Compound | Phase of Development (for Alzheimer's Disease) | Key Clinical Endpoints | Outcome |
| This compound | Phase I | Safety and Tolerability | Well-tolerated. |
| Idalopirdine | Phase III | ADAS-Cog, ADCS-ADL | Failed to meet primary endpoints; did not show significant improvement in cognition or daily functioning compared to placebo. |
| Intepirdine | Phase III | ADAS-Cog, ADCS-ADL | Failed to meet primary endpoints; did not show significant improvement in cognition or daily functioning compared to placebo. |
The failure of Idalopirdine and Intepirdine in late-stage clinical trials, despite promising preclinical data, highlights the translational challenges in Alzheimer's disease drug development.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of scientific findings. Below are generalized protocols for the key cognitive impairment models mentioned in this analysis.
Scopolamine-Induced Cognitive Impairment Model
This model is widely used to induce a reversible cognitive deficit by antagonizing muscarinic acetylcholine receptors.
Protocol Details:
-
Animals: Typically adult male Wistar or Sprague-Dawley rats.
-
Acclimation: Animals are housed in a controlled environment for at least one week prior to the experiment.
-
Drug Administration: The test compound (e.g., this compound) is administered at various doses, typically 30-60 minutes before the administration of scopolamine.
-
Scopolamine Injection: Scopolamine is administered intraperitoneally (i.p.) at a dose of 0.5-1.0 mg/kg, approximately 30 minutes before the behavioral test.
-
Behavioral Assessment: Cognitive performance is assessed using tasks such as the Novel Object Recognition (NOR) test or the Morris Water Maze (MWM). In the NOR test, memory is evaluated by the rats' ability to discriminate between a familiar and a novel object. In the MWM, spatial learning and memory are assessed by the rats' ability to find a hidden platform in a pool of water.
MK-801-Induced Cognitive Impairment Model
This model induces a cognitive deficit by blocking the NMDA receptor, a key component of learning and memory.
Protocol Details:
-
Animals: Typically adult male mice (e.g., C57BL/6).
-
Acclimation: Animals are habituated to the experimental environment.
-
Drug Administration: The test compound is administered, usually 30-60 minutes before MK-801.
-
MK-801 Injection: MK-801 is administered i.p. at a dose of 0.1-0.2 mg/kg, typically 30 minutes before the training trial of a behavioral task.
-
Behavioral Assessment: The passive avoidance task is commonly used. In the training trial, the mouse receives a mild foot shock upon entering a dark compartment. In the retention trial, typically 24 hours later, the latency to enter the dark compartment is measured as an indicator of memory.
Conclusion
This compound, a selective 5-HT6 receptor antagonist, has demonstrated promising pro-cognitive effects in preclinical models of cognitive impairment, along with a favorable pharmacokinetic profile. However, the clinical development landscape for this class of compounds is challenging, as evidenced by the Phase III failures of Idalopirdine and Intepirdine. While the preclinical data for this compound is encouraging, the lack of detailed, publicly available quantitative data makes a direct and robust comparison with its predecessors difficult. Further publication of detailed preclinical efficacy and safety data for this compound would be invaluable for the scientific community to fully assess its potential as a therapeutic agent for cognitive disorders. The lessons learned from the clinical trials of other 5-HT6 receptor antagonists will be crucial in guiding the future development of this compound and other compounds targeting this pathway.
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Avn-322: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
Avn-322 is an orally active and specific 5-HT6R antagonist used in research for CNS disorders such as impaired memory and schizophrenia.[1][2] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides detailed procedures for the safe disposal of this compound, based on available safety data.
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound presents the following hazards:
When handling this compound, it is essential to wash skin thoroughly after handling and to avoid release into the environment.[3] Do not eat, drink, or smoke when using this product. In case of accidental ingestion, call a poison center or doctor immediately.
Disposal Procedures
The primary directive for the disposal of this compound is to dispose of contents and container to an approved waste disposal plant . This means that this compound and any materials contaminated with it should be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, empty containers, and contaminated labware (e.g., pipette tips, gloves, bench paper), in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other types of waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound".
-
Include the full chemical name: N,7-dimethyl-3-(phenylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-2-amine hydrochloride.
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow the storage temperature recommendations for the pure compound: 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide them with the complete information about the waste, including the Safety Data Sheet.
-
-
Record Keeping:
-
Maintain a log of all this compound waste generated, including quantities and disposal dates. This is a requirement for regulatory compliance in many jurisdictions.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C17H19N5O2S | |
| Molecular Weight | 357.432 g/mol | |
| CAS Number | 1194574-33-8 (free base) | |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | |
| GHS Precautionary Statements (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant | |
| Storage Temperature | 0 - 4°C (short term)-20°C (long term) |
This information is intended as a guide. Researchers, scientists, and drug development professionals should always consult their institution's specific waste disposal policies and procedures and the most current Safety Data Sheet for this compound.
References
Essential Safety and Handling Protocols for Hydrofluoric Acid
Disclaimer: Information regarding a substance specifically named "Avn-322" is not publicly available. The following guide utilizes Hydrofluoric Acid (HF) as a representative hazardous chemical to provide essential safety and logistical information in the requested format for researchers, scientists, and drug development professionals. HF is an extremely corrosive and toxic chemical that requires stringent safety protocols.[1][2][3][4]
Hazard Identification and Personal Protective Equipment (PPE)
Hydrofluoric acid is a highly corrosive and toxic substance that can cause severe burns and systemic toxicity upon contact with skin, eyes, or mucous membranes.[2] Symptoms of exposure to lower concentrations may be delayed for up to 24 hours. The fluoride ion readily penetrates the skin, causing destruction of deep tissue layers and decalcification of bones.
Table 1: Personal Protective Equipment (PPE) for Handling Hydrofluoric Acid
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double gloves | An inner nitrile glove with an outer, heavy-duty neoprene or butyl rubber glove provides robust protection. Inspect gloves for any signs of degradation or puncture before each use. |
| Eyes/Face | Splash goggles and a face shield | Both must be worn to provide complete protection against splashes and vapors. |
| Body | Chemical-resistant apron and lab coat | A rubber or PVC apron should be worn over a standard lab coat to protect against spills. |
| Respiratory | Fume hood | All work with HF must be conducted in a properly functioning chemical fume hood. For concentrations ≥ 40% or when spraying, a respirator with an acid-gas filter may be necessary. |
| Feet | Closed-toe shoes | Shoes must be made of a non-porous material. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidental exposure and ensure a safe laboratory environment.
Experimental Protocol: General Handling of Hydrofluoric Acid
-
Preparation: Before beginning any work, ensure the fume hood is operational and the sash is at the appropriate height. Confirm that an emergency kit containing 2.5% calcium gluconate gel is readily accessible and the gel is not expired.
-
Personal Protective Equipment: Don all required PPE as outlined in Table 1.
-
Dispensing: Use only polyethylene, polypropylene, or Teflon containers and apparatus for handling HF, as it readily attacks glass, ceramics, and metals.
-
Transporting: When moving HF solutions, use a secondary, sealed, and chemically compatible container.
-
Post-Handling: After completing work, wipe down the work area with a wet paper towel and dispose of it as hazardous waste. Wash reusable gloves with soap and water before removal. Always wash hands thoroughly after handling HF.
Storage Requirements:
-
Store HF in a cool, well-ventilated area, separate from incompatible materials such as bases, metals, and organic compounds.
-
Containers must be tightly sealed and clearly labeled.
-
Use secondary containment, such as a plastic tray, for all stored HF containers.
Emergency and Disposal Plans
Immediate and appropriate action is crucial in the event of an HF-related incident.
Table 2: Emergency Response for Hydrofluoric Acid Exposure
| Exposure Type | Immediate Action | Follow-up Medical Treatment |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 5 minutes in an emergency shower or with a drench hose. 2. Remove all contaminated clothing while flushing. 3. After flushing, apply 2.5% calcium gluconate gel to the affected area and massage it into the skin. | Seek immediate medical attention. Inform medical personnel of the HF exposure and provide them with the Safety Data Sheet (SDS). |
| Eye Contact | 1. Immediately flush the eyes with water for at least 15 minutes using an eyewash station. Hold the eyelids open to ensure thorough rinsing. 2. Do not apply calcium gluconate gel to the eyes. | Seek immediate medical attention from an eye specialist. |
| Inhalation | 1. Move the individual to fresh air immediately. 2. Keep the person warm and at rest. | Seek immediate medical attention. Inhalation of HF can cause delayed pulmonary edema. |
| Ingestion | 1. Do not induce vomiting. 2. Have the person drink large amounts of water to dilute the acid. Milk or milk of magnesia may also be given. | Seek immediate medical attention. |
Spill and Disposal Plan:
-
Minor Spills (<100 mL): Neutralize with an acid neutralizer or calcium carbonate, then absorb with a spill control pad. All materials used for cleanup must be disposed of as hazardous waste.
-
Major Spills (>100 mL): Evacuate the area immediately and call emergency services.
-
Waste Disposal: All HF-containing waste must be collected in a designated, properly labeled, and sealed plastic container. Never dispose of HF down the drain.
Visual Guides
Caption: Workflow for the safe handling of Hydrofluoric Acid.
Caption: Emergency response plan for Hydrofluoric Acid exposure.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
